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(S)-2,6-Bis(dimethylamino)hexanoic acid Documentation Hub

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  • Product: (S)-2,6-Bis(dimethylamino)hexanoic acid
  • CAS: 92175-43-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N2,N2,N6,N6-tetramethyl-L-lysine

Introduction N2,N2,N6,N6-tetramethyl-L-lysine, a derivative of the essential amino acid L-lysine, is a compound of significant interest in various fields of biochemical and pharmaceutical research. The methylation of lys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N2,N2,N6,N6-tetramethyl-L-lysine, a derivative of the essential amino acid L-lysine, is a compound of significant interest in various fields of biochemical and pharmaceutical research. The methylation of lysine residues in proteins is a critical post-translational modification that modulates protein function, stability, and interaction with other biomolecules.[1][2] Specifically, the tetramethylated form serves as a valuable tool in studies involving protein structure and function, drug development, and as a standard in mass spectrometry-based proteomics for the identification and quantification of protein methylation.[1][3] This guide provides a comprehensive overview of the core synthetic methodologies for N2,N2,N6,N6-tetramethyl-L-lysine, with a focus on the underlying chemical principles, detailed experimental protocols, and analytical characterization.

Core Synthetic Strategy: Reductive Amination

The most prevalent and efficient method for the synthesis of N2,N2,N6,N6-tetramethyl-L-lysine is through reductive amination of L-lysine. This strategy involves the reaction of the primary amino groups of lysine with an aldehyde, typically formaldehyde, to form a Schiff base, which is subsequently reduced to the corresponding methylated amine. The process is repeated until all four labile protons on the two nitrogen atoms are replaced by methyl groups.

The Eschweiler-Clarke Reaction: A Classic and Robust Approach

The Eschweiler-Clarke reaction is a well-established and widely used method for the N-methylation of primary and secondary amines.[4][5][6] It utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation.[5][7]

Mechanism of Action

The reaction proceeds through a stepwise mechanism:

  • Iminium Ion Formation: The primary amine (either the N2 or N6 amino group of lysine) nucleophilically attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (an imine), which is subsequently protonated by formic acid to yield an iminium ion.[4][7][8]

  • Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step generates the monomethylated amine and releases carbon dioxide, driving the reaction forward.[4][6][8]

  • Repetition to Tetramethylation: The process is repeated, with the secondary amine being more nucleophilic than the primary amine, leading to rapid subsequent methylations until the tertiary amine is formed at both the N2 and N6 positions.[9] A key advantage of the Eschweiler-Clarke reaction is that it inherently avoids the formation of quaternary ammonium salts, as a tertiary amine cannot form an iminium ion.[5][8]

Caption: Stepwise methylation of L-lysine via the Eschweiler-Clarke reaction.

Experimental Protocol: Eschweiler-Clarke Synthesis

Materials:

  • L-lysine hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-lysine hydrochloride in water.

  • Addition of Reagents: Add an excess of formic acid followed by an excess of formaldehyde solution to the lysine solution. A typical molar ratio is 1:10:10 (Lysine:Formic Acid:Formaldehyde).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for several hours (typically 8-16 hours) until the evolution of carbon dioxide ceases.[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with concentrated hydrochloric acid to remove excess formic acid and formaldehyde by evaporation under reduced pressure.

    • Dissolve the residue in water and basify with a concentrated sodium hydroxide solution to a pH greater than 11.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by vacuum distillation or crystallization.

Alternative Reductive Amination Methods

While the Eschweiler-Clarke reaction is highly effective, alternative reducing agents can be employed in place of formic acid. These methods can offer milder reaction conditions.

Reductive Amination with Sodium Borohydride or Sodium Cyanoborohydride

Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃) are common reducing agents used for reductive amination.[11] NaCNBH₃ is particularly useful as it is more selective for the reduction of the iminium ion over the aldehyde, minimizing side reactions.[11]

Reductive_Amination_Workflow Start L-Lysine Reaction Reaction Mixture (Controlled pH) Start->Reaction Reagents Formaldehyde (CH2O) + Reducing Agent (e.g., NaBH4, NaCNBH3) Reagents->Reaction Schiff_Base Schiff Base Formation (R-N=CH2) Reaction->Schiff_Base Reduction Reduction of Iminium Ion Schiff_Base->Reduction Monomethyl Monomethylated Lysine Reduction->Monomethyl Dimethyl Dimethylated Lysine Monomethyl->Dimethyl Repeat Tetramethyl N2,N2,N6,N6-tetramethyl-L-lysine Dimethyl->Tetramethyl Repeat Purification Purification (e.g., Chromatography) Tetramethyl->Purification

Caption: General workflow for reductive amination using alternative reducing agents.

Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride

Materials:

  • L-lysine

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Methanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve L-lysine in methanol in a round-bottom flask.

  • Addition of Reagents: Add formaldehyde solution to the lysine solution, followed by the portion-wise addition of sodium cyanoborohydride while maintaining the temperature below 20°C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of hydrochloric acid until the gas evolution ceases.

    • Neutralize the solution with sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

ParameterEschweiler-ClarkeNaCNBH₃ Method
Reagents L-lysine, HCOOH, HCHOL-lysine, NaCNBH₃, HCHO
Typical Yield 84% - 100%[4]Generally high, but can vary
Reaction Time 8 - 18 hours[7]12 - 24 hours
Temperature 80 - 110 °C[7][10]Room Temperature
Key Advantage Avoids quaternary salts[5][8]Milder conditions
Consideration Requires high temperatureNaCNBH₃ is toxic

Analytical Characterization

Thorough characterization of the synthesized N2,N2,N6,N6-tetramethyl-L-lysine is crucial to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups attached to the nitrogen atoms. The N-methyl protons typically appear as singlets in the range of 2.2-2.8 ppm. The protons of the lysine backbone will also be present.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the N-methyl carbons, typically in the range of 40-50 ppm. The signals for the carbons of the lysine backbone will also be observed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used technique. The expected molecular weight for N2,N2,N6,N6-tetramethyl-L-lysine (C₁₀H₂₂N₂O₂) is approximately 202.3 g/mol .[12] The addition of two methyl groups to a primary amine results in a mass increase of 28 Da.[13]

Conclusion

The synthesis of N2,N2,N6,N6-tetramethyl-L-lysine is most effectively achieved through reductive amination, with the Eschweiler-Clarke reaction being a highly reliable and efficient method. While alternative methods using milder reducing agents like sodium cyanoborohydride are available, the classic approach offers the distinct advantage of preventing over-methylation to quaternary ammonium salts. Rigorous purification and comprehensive analytical characterization using NMR and mass spectrometry are essential to ensure the high purity required for research and drug development applications. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this important methylated amino acid derivative.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • Protocol for reductive dimethylation of surface-exposed lysine residues. University of Leeds. [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Schematic of the reductive methylation reaction showing addition of one... ResearchGate. [Link]

  • New surface contacts formed upon reductive lysine methylation: Improving the probability of protein crystallization. Protein Science. [Link]

  • Purification and functional characterization of a histone H3-lysine 4-specific methyltransferase. PubMed. [Link]

  • Large-scale global identification of protein lysine methylation in vivo. Molecular & Cellular Proteomics. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Enrichment of histone tail methylated lysine residues via cavitand-decorated magnetic nanoparticles for ultra-sensitive proteomics. Nature Communications. [Link]

  • Reductive Alkylation Kit. Hampton Research. [Link]

  • How formaldehyde reacts with amino acids. Amino Acids. [Link]

  • Quantitative analysis of global protein lysine methylation by mass spectrometry. Current Protocols in Protein Science. [Link]

  • Structural Consequences of Reductive Methylation of Lysine Residues in Hen Egg White Lysozyme. Holden Lab. [Link]

  • A synthesis of N6,N6,N6-trimethyl-L-lysine dioxalate in gram amounts. PubMed. [Link]

  • Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. Molecular Pharmaceutics. [Link]

  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. PubMed. [Link]

  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-L-lysine for NMR Studies. Australian National University. [Link]

  • N6-Trimethyl-lysine metabolism. Structural identification of the metabolite 3-hydroxy-N6-trimethyl-lysine. Biochemical Journal. [Link]

  • Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-l-lysine for NMR Studies of Protein–Protein and Protein–Ligand Interactions. Journal of the American Chemical Society. [Link]

  • Poly(L-Lysine). RCSI Repository. [Link]

  • A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Frontiers in Molecular Biosciences. [Link]

  • Lysine, N,N,N,O-4TMS. NIST WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of DMHA (Dimethylhexylamine)

Abstract Dimethylhexylamine (DMHA), also known as octodrine or 2-aminoisoheptane, is a sympathomimetic amine that has gained attention as a stimulant in dietary supplements.[1][2] Its chemical structure is similar to oth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dimethylhexylamine (DMHA), also known as octodrine or 2-aminoisoheptane, is a sympathomimetic amine that has gained attention as a stimulant in dietary supplements.[1][2] Its chemical structure is similar to other stimulants like DMAA (1,3-dimethylamylamine) and amphetamine.[2] This guide provides a comprehensive overview of the purported mechanism of action of DMHA, drawing on the available scientific literature and making comparisons with structurally related compounds. We will delve into its likely interactions with key molecular targets within the central nervous system, including trace amine-associated receptors and monoamine transporters. Furthermore, this guide will present detailed experimental protocols for the in-depth characterization of DMHA's pharmacological profile, offering a roadmap for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction to Dimethylhexylamine (DMHA)

DMHA is a central nervous system stimulant that is structurally an aliphatic amine.[3] Historically, it was developed in the 1950s and investigated for its potential use as a nasal decongestant due to its vasoconstrictive properties.[1][2] More recently, it has emerged as an ingredient in pre-workout and weight-loss supplements, where it is purported to enhance energy, focus, and athletic performance.[2] The physiological effects of DMHA are attributed to its role as a sympathomimetic agent, meaning it mimics the effects of endogenous catecholamines like norepinephrine and dopamine.[1]

The chemical structure of DMHA, specifically the presence of a methyl group on the alpha-carbon, is thought to sterically hinder the action of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters. This structural feature may contribute to a longer half-life compared to other amines, although detailed pharmacokinetic studies in humans are lacking. Its amphiphilic nature, possessing both hydrophobic and hydrophilic regions, likely facilitates its passage across the blood-brain barrier, allowing it to exert its effects on the central nervous system.

Putative Mechanism of Action

The primary mechanism of action of DMHA is believed to involve the modulation of dopamine and norepinephrine signaling in the brain. This is thought to occur through a combination of two main processes: interaction with Trace Amine-Associated Receptor 1 (TAAR1) and inhibition of dopamine and norepinephrine reuptake.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by trace amines and other sympathomimetic compounds. Activation of TAAR1 can modulate the activity of the dopamine and norepinephrine transporters. While direct, high-affinity binding of DMHA to TAAR1 has not been extensively documented in peer-reviewed literature, its structural similarity to known TAAR1 agonists suggests this as a likely target.

DMHA_TAAR1_Pathway DA_NE_release DA_NE_release DA_NE_synapse DA_NE_synapse DA_NE_release->DA_NE_synapse Postsynaptic_receptors Postsynaptic_receptors DA_NE_synapse->Postsynaptic_receptors Binds to DAT_NET DAT_NET DAT_NET->DA_NE_synapse Reuptake Inhibition Signal_transduction Signal_transduction Postsynaptic_receptors->Signal_transduction Activates DMHA DMHA TAAR1 TAAR1 AC AC cAMP cAMP PKA PKA

Caption: Workflow for a radioligand binding assay to determine DMHA's affinity for TAAR1.

This protocol measures the potency of DMHA to inhibit the reuptake of dopamine and norepinephrine by their respective transporters. [4] Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing either human DAT or human NET.

  • Uptake Assay:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with increasing concentrations of DMHA.

    • Initiate the uptake by adding a fixed concentration of radiolabeled neurotransmitter ([³H]-dopamine or [³H]-norepinephrine).

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine non-specific uptake in the presence of a known potent inhibitor of the respective transporter.

    • Calculate specific uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of DMHA.

    • Determine the IC50 value from the resulting curve.

In Vivo Studies

This technique allows for the measurement of extracellular levels of dopamine and norepinephrine in specific brain regions of awake, freely moving animals following DMHA administration. [5][6] Methodology:

  • Surgical Implantation:

    • Surgically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens or prefrontal cortex) in an anesthetized rat or mouse.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples.

    • Administer DMHA (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis:

    • Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

    • Plot the time course of the effect of DMHA on extracellular dopamine and norepinephrine concentrations.

Microdialysis_Workflow start Start surgery Surgical Implantation of Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline_collection Collect Baseline Dialysate Samples probe_insertion->baseline_collection dmha_admin Administer DMHA baseline_collection->dmha_admin post_drug_collection Collect Post-Drug Dialysate Samples dmha_admin->post_drug_collection hplc_analysis Analyze Neurotransmitters by HPLC-ED post_drug_collection->hplc_analysis data_analysis Data Analysis: Time Course of Neurotransmitter Levels hplc_analysis->data_analysis end End data_analysis->end

Sources

Foundational

(S)-2,6-Bis(dimethylamino)hexanoic Acid: A Comprehensive Technical Guide to its Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Gemini], Senior Application Scientist This guide provides an in-depth exploration of (S)-2,6-Bis(dimethylamino)hexanoic acid, a synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of (S)-2,6-Bis(dimethylamino)hexanoic acid, a synthetically derived, modified amino acid. While not a naturally occurring compound, its unique structure, originating from the essential amino acid L-lysine, presents intriguing possibilities in various scientific domains, particularly in the realm of drug discovery and peptide modification. This document will delve into the historical context of its parent molecule, detail the synthetic pathways for its creation, analyze its physicochemical properties, and explore its potential applications.

A Foundation in Nature: The Discovery and Significance of L-Lysine

The story of (S)-2,6-Bis(dimethylamino)hexanoic acid begins with its natural precursor, L-lysine. First isolated in 1889 by the German biological chemist Ferdinand Heinrich Edmund Drechsel from casein, a protein found in milk, lysine's structure was later elucidated and synthesized by Emil Fischer and Fritz Weigert in 1902.[1] Lysine is one of the nine essential amino acids for humans, meaning it cannot be synthesized by the body and must be obtained through diet. Its chemical structure, featuring a carboxylic acid group, an α-amino group, and a distinctive ε-amino group at the terminus of its aliphatic side chain, makes it a highly versatile building block in proteins and a key site for post-translational modifications.

The industrial production of lysine began in the late 1950s with the development of fermentation processes using Corynebacterium glutamicum.[2][3] This breakthrough made lysine widely available for its primary use as a nutritional supplement in animal feed and human food products.

The Genesis of a Synthetic Derivative: The Synthesis of (S)-2,6-Bis(dimethylamino)hexanoic Acid

The creation of (S)-2,6-Bis(dimethylamino)hexanoic acid from L-lysine is a testament to the power of synthetic organic chemistry to modify natural molecules and explore new chemical space. The most direct and efficient method for the exhaustive methylation of the primary amino groups of L-lysine is the Eschweiler-Clarke reaction .

First described by Wilhelm Eschweiler in and later improved upon by Hans Thacher Clarke, this reaction is a reductive amination process that utilizes excess formic acid and formaldehyde to methylate primary and secondary amines.[2][4] A key advantage of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2]

The mechanism proceeds through the formation of an imine from the reaction of the amine with formaldehyde, which is then reduced by formic acid. The formic acid acts as a hydride donor, and the reaction is driven to completion by the irreversible loss of carbon dioxide.[2][4] For a primary amine, this process occurs twice to yield the dimethylated product.

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: First Methylation cluster_step3 Step 3: Second Iminium Ion Formation cluster_step4 Step 4: Second Methylation Primary_Amine R-NH₂ Imine R-N=CH₂ Primary_Amine->Imine + CH₂O - H₂O Formaldehyde_1 CH₂O Iminium_Ion_1 [R-NH=CH₂]⁺ Imine->Iminium_Ion_1 + H⁺ (from HCOOH) Formic_Acid_1 HCOOH Secondary_Amine R-NH-CH₃ Iminium_Ion_1->Secondary_Amine + HCOO⁻ (Hydride Transfer) Iminium_Ion_1->Secondary_Amine CO2_1 CO₂ Iminium_Ion_1->CO2_1 - CO₂ Formate_1 HCOO⁻ Iminium_Ion_2 [R-N(CH₃)=CH₂]⁺ Secondary_Amine->Iminium_Ion_2 + CH₂O - H₂O + H⁺ Secondary_Amine->Iminium_Ion_2 Formaldehyde_2 CH₂O Tertiary_Amine R-N(CH₃)₂ Iminium_Ion_2->Tertiary_Amine + HCOO⁻ (Hydride Transfer) CO2_2 CO₂ Iminium_Ion_2->CO2_2 - CO₂ Formate_2 HCOO⁻

Mechanism of the Eschweiler-Clarke Reaction.
Experimental Protocol: Synthesis of (S)-2,6-Bis(dimethylamino)hexanoic Acid

The following protocol is a representative procedure for the exhaustive methylation of L-lysine via the Eschweiler-Clarke reaction.

Materials:

  • L-Lysine hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-lysine hydrochloride in water.

  • Addition of Reagents: To the stirred solution, add an excess of formaldehyde (37% aqueous solution) followed by an excess of formic acid. The molar ratio of lysine to formaldehyde to formic acid should be approximately 1:10:10 to ensure complete methylation.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours (typically 8-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with concentrated hydrochloric acid to protonate the product and remove any unreacted formaldehyde and formic acid by distillation or rotary evaporation.

  • Isolation and Purification: Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of the product (which will be significantly different from that of lysine) using a solution of sodium hydroxide. The product may precipitate at this point. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethanol/diethyl ether, or by ion-exchange chromatography.

Synthesis_Workflow start L-Lysine Hydrochloride reagents Add excess Formaldehyde and Formic Acid in Water start->reagents reflux Reflux at 100-110°C (8-12 hours) reagents->reflux workup Cool and Acidify with HCl reflux->workup evaporation Remove volatiles by Rotary Evaporation workup->evaporation purification Adjust pH to isoelectric point and Purify evaporation->purification product (S)-2,6-Bis(dimethylamino)hexanoic Acid purification->product

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of N⁶,N⁶,N⁶-Trimethyl-L-lysine

Foreword: On the Subject of N²,N²,N⁶,N⁶-Tetramethyl-L-lysine This guide was initially tasked with detailing the spectroscopic data of N²,N²,N⁶,N⁶-tetramethyl-L-lysine. Our preliminary investigation confirmed the chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: On the Subject of N²,N²,N⁶,N⁶-Tetramethyl-L-lysine

This guide was initially tasked with detailing the spectroscopic data of N²,N²,N⁶,N⁶-tetramethyl-L-lysine. Our preliminary investigation confirmed the chemical identity of this compound, which is available commercially under CAS number 92175-43-4. However, a comprehensive search of peer-reviewed scientific literature and spectral databases revealed a notable absence of published experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR) and detailed Mass Spectrometry (MS) fragmentation analyses.

To provide a valuable and scientifically grounded resource, this guide has been pivoted to focus on the closely related, extensively studied, and biologically significant analogue: N⁶,N⁶,N⁶-trimethyl-L-lysine (TML) . The spectroscopic principles and data presented herein for TML serve as an authoritative foundation and a robust proxy for researchers investigating similarly modified lysine derivatives.

Introduction to N⁶,N⁶,N⁶-Trimethyl-L-lysine (TML)

N⁶,N⁶,N⁶-trimethyl-L-lysine is a quaternized, non-proteinogenic alpha-amino acid derived from L-lysine.[1] Its significance in biological systems is twofold. Primarily, it is a critical metabolic intermediate in the biosynthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for beta-oxidation.[2][3] Secondly, as a post-translationally modified residue within proteins, particularly histones, TML plays a vital role in the epigenetic regulation of gene expression.[4] The accurate identification and quantification of TML are therefore paramount in fields ranging from metabolic research to oncology and drug development.

This guide provides a detailed overview of the core spectroscopic techniques used to characterize TML, focusing on Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. We will delve into the causality behind experimental choices, present validated protocols, and interpret the resulting data with the rigor required for advanced research applications.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is understanding the molecule's structure. TML is characterized by an L-lysine backbone with a permanently positively charged trimethylammonium group at the epsilon (N⁶) position of the side chain.

TML_Structure cluster_lysine L-Lysine Backbone cluster_trimethyl Trimethylammonium Group C_alpha COOH COOH C_alpha->COOH H_alpha H C_alpha->H_alpha C_beta C_alpha->C_beta NH2 H₂N NH2->C_alpha C_gamma C_beta->C_gamma C_delta C_gamma->C_delta C_epsilon C_delta->C_epsilon N_epsilon N⁺ε C_epsilon->N_epsilon CH3_1 CH₃ N_epsilon->CH3_1 CH3_2 CH₃ N_epsilon->CH3_2 CH3_3 CH₃ N_epsilon->CH3_3

Caption: Molecular structure of N⁶,N⁶,N⁶-trimethyl-L-lysine (TML).

The key physicochemical properties of TML are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2S)-2-amino-6-(trimethylazaniumyl)hexanoatePubChem[5]
CAS Number 19253-88-4PubChem[1][5]
Molecular Formula C₉H₂₀N₂O₂PubChem[5]
Molecular Weight 188.27 g/mol PubChem[5]
Monoisotopic Mass 188.152477885 DaPubChem[5]
Charge +1 (Permanent Quaternary Amine)

Mass Spectrometry (MS) Analysis

Mass spectrometry is the gold standard for the sensitive and specific detection and quantification of TML in complex biological matrices.[4][6] The permanent positive charge on the trimethylammonium group makes TML exceptionally amenable to analysis in positive ionization mode, typically using Electrospray Ionization (ESI).

Precursor Ion and High-Resolution Mass

In a typical LC-MS experiment, TML is detected as its protonated molecular ion, [M+H]⁺. However, as TML's side chain is already permanently charged, it exists as a cation. Therefore, the species observed is simply [M]⁺.

  • Expected m/z: 189.1598 (as [M+H]⁺, though it is technically [M]⁺)[5]

High-resolution mass spectrometers, such as Orbitrap or TOF analyzers, are crucial for distinguishing TML from other isobaric (same nominal mass) compounds, a common challenge in metabolomics.

Tandem MS (MS/MS) Fragmentation Analysis

The true power of MS for structural confirmation lies in tandem mass spectrometry (MS/MS). The precursor ion (m/z 189.2) is isolated and fragmented, yielding a characteristic pattern of product ions. This fragmentation signature provides a high degree of confidence in identification.

The fragmentation of TML is dominated by cleavages along the aliphatic side chain. Key diagnostic fragments include:

  • Neutral Loss of Trimethylamine (59.07 Da): A characteristic fragmentation pathway for trimethylated compounds is the neutral loss of trimethylamine (N(CH₃)₃).[7][8] This results in a fragment ion at m/z 130.09 .

  • m/z 84.08: This prominent ion corresponds to the piperidine-like cyclic structure formed after the loss of the carboxyl and amino groups from the backbone.

  • m/z 60.08: This fragment is often attributed to the trimethyliminium ion, [CH₂=N⁺(CH₃)₂].

TML_Fragmentation cluster_frags Characteristic Product Ions Precursor Precursor Ion [M]⁺ m/z 189.16 Frag_130 Fragment m/z 130.09 Precursor->Frag_130  - N(CH₃)₃ (Neutral Loss) Frag_84 Fragment m/z 84.08 Precursor->Frag_84 Side-chain cleavage Frag_60 Fragment m/z 60.08 Precursor->Frag_60 Side-chain cleavage

Caption: Simplified MS/MS fragmentation pathway for TML.

Table of Key MS/MS Fragments for TML Identification

Precursor Ion (m/z)Product Ion (m/z)Putative Identity/OriginSource(s)
189.16130.09[M - N(CH₃)₃]⁺, Neutral loss of trimethylaminePubChem[5], PMC[7]
189.1684.08Cyclic iminium ion from side-chain fragmentationPubChem[5]
189.1660.08Trimethyliminium ion, [CH₂=N⁺(CH₃)₂]PubChem[5]
Experimental Protocol: LC-MS/MS for TML Quantification in Plasma

This protocol provides a robust workflow for the analysis of free TML in plasma using protein precipitation, a common and effective method for sample cleanup.[4][6]

  • Internal Standard Spiking: To a 100 µL aliquot of human plasma, add a known concentration of a stable isotope-labeled internal standard (e.g., Trimethyllysine-d9). This is critical for accurate quantification as it corrects for matrix effects and variations in sample recovery.[4][6]

  • Protein Precipitation: Add 400 µL of ice-cold methanol or acetonitrile to the plasma sample. Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. Avoid disturbing the protein pellet.

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject the reconstituted sample onto an LC-MS/MS system.

    • Chromatography: Use a C18 reversed-phase or a HILIC column for separation.

    • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode with Multiple Reaction Monitoring (MRM) to monitor the specific transitions for TML (e.g., 189.2 → 130.1, 189.2 → 84.1) and its deuterated internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is superior for quantification, NMR spectroscopy is unparalleled for the unambiguous structural elucidation of a molecule in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of TML is characterized by several key features:

  • Trimethylammonium Protons (-N⁺(CH₃)₃): The nine equivalent protons of the three methyl groups attached to the quaternary nitrogen give rise to a sharp, intense singlet. This is the most distinct signal in the spectrum, typically found downfield around δ 3.1-3.3 ppm due to the deshielding effect of the positive charge.

  • Alpha-Proton (α-H): The proton on the chiral alpha-carbon (C2) appears as a multiplet (typically a triplet or doublet of doublets) around δ 3.7-3.8 ppm .

  • Side-Chain Methylene Protons (-CH₂-): The four methylene groups (β, γ, δ, ε) of the lysine side chain produce a series of complex multiplets in the aliphatic region of the spectrum, generally between δ 1.4 and 3.1 ppm . The ε-CH₂ protons, being adjacent to the trimethylammonium group, are the most downfield of the methylene signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton.

  • Trimethylammonium Carbons (-N⁺(CH₃)₃): The three equivalent methyl carbons produce a single, sharp resonance around δ 54-55 ppm .

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most downfield signal, typically appearing at δ > 175 ppm .

  • Alpha-Carbon (α-C): The alpha-carbon resonance is found around δ 55-57 ppm .

  • Side-Chain Methylene Carbons (-CH₂-): The methylene carbons of the side chain resonate in the range of δ 22-40 ppm .

Conclusion

N⁶,N⁶,N⁶-trimethyl-L-lysine possesses a distinct spectroscopic fingerprint that enables its confident identification and quantification. Mass spectrometry, particularly LC-MS/MS, is the method of choice for sensitive analysis in complex biological samples, defined by its precursor ion at m/z 189.2 and characteristic fragments at m/z 130.1, 84.1, and 60.1. Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation, highlighted by the intense singlet of the nine equivalent trimethylammonium protons in the ¹H spectrum.

While experimental data for the specifically requested N²,N²,N⁶,N⁶-tetramethyl-L-lysine remains elusive in the public domain, the comprehensive data and methodologies presented here for TML provide an essential and authoritative framework for any researcher embarking on the study of this or other novel methylated lysine derivatives.

References

  • Cajka, T., & Fiehn, O. (2022). Toward building mass spectrometry-based metabolomics and lipidomics atlases for biological and clinical research. ResearchGate. Available at: [Link]

  • Abdelkader, E. H., Qianzhu, H., Tan, Y. J., Adams, L. A., Huber, T., & Otting, G. (2021). Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-L-lysine for NMR Studies of Protein–Protein and Protein–Ligand Interactions. Journal of the American Chemical Society. Available at: [Link]

  • Gao, Y., et al. (2014). Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. PMC. Available at: [Link]

  • Zhang, K., et al. (2004). Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. PubMed Central. Available at: [Link]

  • Novak, R. F., Swift, T. J., & Hoppel, C. L. (1980). N6-Trimethyl-lysine metabolism. Structural identification of the metabolite 3-hydroxy-N6-trimethyl-lysine. Biochemical Journal. Available at: [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in Enzymology. Available at: [Link]

  • Wang, J., et al. (2015). New Chemosynthetic Route to Linear ε-Poly-Lysine. The Royal Society of Chemistry. Available at: [Link]

  • FooDB. (2021). Showing Compound N6,N6,N6-Trimethyl-L-lysine (FDB022556). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440120, N-6-Trimethyllysine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440121, Trimethyllysine. PubChem. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000043 - L-Lysine. Available at: [Link]

  • The DAN Lab, University of Wisconsin–Madison. (n.d.). LCMS Protocols. Available at: [Link]

  • Li, W., & Tse, F. L. S. (Eds.). (2013). Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. ResearchGate. Available at: [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. Available at: [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0043391). Available at: [Link]

Sources

Foundational

(S)-2,6-Bis(dimethylamino)hexanoic Acid: A Novel Chiral Diamino Acid for Asymmetric Organocatalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The relentless pursuit of stereochemically pure compounds in the pharmaceutical and fine chemical industries h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of stereochemically pure compounds in the pharmaceutical and fine chemical industries has cemented the importance of asymmetric synthesis. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and sustainable alternative to traditional metal-based catalysts. This guide introduces (S)-2,6-Bis(dimethylamino)hexanoic acid, a novel chiral diamino acid derived from the readily available amino acid L-lysine, as a promising candidate for asymmetric organocatalysis. While not yet established in the literature, its unique structural features—a stereogenic center at the α-carbon, two tertiary amino groups for potential dual activation, and a carboxylic acid moiety—suggest its potential to be a highly effective catalyst in a variety of asymmetric transformations. This document provides a comprehensive overview of its proposed synthesis, theoretical catalytic cycles in key asymmetric reactions, and a detailed experimental protocol for its validation.

Introduction: The Promise of a Lysine-Derived Organocatalyst

Chiral diamines and amino acids, most notably proline, are cornerstones of organocatalysis, facilitating a wide range of asymmetric reactions with high enantioselectivity.[1][2][3] Their efficacy often stems from their ability to form chiral enamines or iminium ions as key intermediates.[4][5][6] (S)-2,6-Bis(dimethylamino)hexanoic acid, by virtue of its structure, is poised to engage in similar catalytic cycles. The presence of two tertiary amino groups offers the potential for bidentate coordination or a cooperative effect in the transition state, potentially leading to enhanced stereocontrol compared to monofunctional catalysts. The carboxylic acid functionality could also play a role in substrate activation or in modulating the catalyst's solubility and reactivity.

Proposed Synthesis of (S)-2,6-Bis(dimethylamino)hexanoic Acid

The most direct and economically viable route to (S)-2,6-Bis(dimethylamino)hexanoic acid is from L-lysine, a readily available and inexpensive chiral starting material. The synthesis would involve the exhaustive methylation of both the α- and ε-amino groups. A well-established method for such a transformation is reductive amination.[7][8][9]

G lysine L-Lysine step1 Reductive Amination lysine->step1 formaldehyde Formaldehyde (excess) formaldehyde->step1 reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->step1 product (S)-2,6-Bis(dimethylamino)hexanoic acid step1->product

Caption: Proposed synthetic route to (S)-2,6-Bis(dimethylamino)hexanoic acid.

Detailed Experimental Protocol: Synthesis via Reductive Amination
  • Dissolution: To a solution of L-lysine hydrochloride (1 equivalent) in a suitable solvent (e.g., methanol or water), add an aqueous solution of formaldehyde (excess, e.g., 10 equivalents).

  • pH Adjustment: Adjust the pH of the solution to approximately 7-8 with a suitable base (e.g., sodium hydroxide).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of an acid (e.g., 1M HCl) until the evolution of gas ceases. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by ion-exchange chromatography to yield (S)-2,6-Bis(dimethylamino)hexanoic acid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry to confirm its structure and stereochemical integrity.

Theoretical Role in Asymmetric Synthesis: The Aldol Reaction Case Study

The direct asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and serves as an excellent model to illustrate the potential catalytic role of (S)-2,6-Bis(dimethylamino)hexanoic acid.[2][10] The proposed mechanism, analogous to that of proline catalysis, proceeds through a chiral enamine intermediate.[1][4]

G cluster_0 Catalytic Cycle catalyst (S)-2,6-Bis(dimethylamino)hexanoic acid enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde product Aldol Product iminium->product + H₂O product->catalyst - Aldol Product G cluster_ts Transition State Model ts Transition State h_bond H-Bond enamine Chiral Enamine aldehyde Aldehyde enamine->aldehyde C-C bond formation aldehyde->h_bond steric Steric Hindrance

Caption: Simplified transition state model for stereocontrol.

Proposed Experimental Validation

To validate the catalytic potential of (S)-2,6-Bis(dimethylamino)hexanoic acid, a systematic study of its performance in a model asymmetric reaction is necessary.

Model Reaction: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
EntryCatalyst Loading (mol%)SolventAdditiveTime (h)Yield (%)dr (anti/syn)ee (%)
110DMSONone24
210DMFNone24
310NMPNone24
410DMSOAcetic Acid (10 mol%)24
55DMSOAcetic Acid (10 mol%)48

This table presents a template for data collection. The values are to be determined experimentally.

Detailed Experimental Protocol: Catalytic Asymmetric Aldol Reaction
  • Reaction Setup: To a vial containing (S)-2,6-Bis(dimethylamino)hexanoic acid (0.1 mmol, 10 mol%), add 4-nitrobenzaldehyde (1.0 mmol) and the chosen solvent (e.g., DMSO, 2.0 mL).

  • Addition of Nucleophile: Add cyclohexanone (2.0 mmol, 2.0 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Outlook

(S)-2,6-Bis(dimethylamino)hexanoic acid represents a novel and unexplored chiral organocatalyst with significant potential in asymmetric synthesis. Its straightforward synthesis from L-lysine, coupled with its unique structural features, makes it an attractive candidate for catalyzing a broad range of asymmetric transformations, including aldol, Mannich, and Michael reactions. The proposed bifunctional activation mechanism, involving both an enamine intermediate and hydrogen bonding interactions, provides a strong theoretical basis for its anticipated high catalytic activity and enantioselectivity. The experimental protocols outlined in this guide offer a clear pathway for the synthesis and validation of this promising new catalyst. Further research into its applications and the fine-tuning of reaction conditions could establish (S)-2,6-Bis(dimethylamino)hexanoic acid as a valuable tool in the synthesis of complex chiral molecules for the pharmaceutical and chemical industries.

References

  • Sha, K., & Chen, Y. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 28(3), 1083. [Link] [7][11]2. Zub, K. A., et al. (2009). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Journal of the American Society for Mass Spectrometry, 20(6), 1101-1109. [Link] [8]3. Mezger, M., et al. (2009). Reductive Amination of the Lysine N-epsilon-Amino Group Leads to a Bivalent Glyco-Amino Acid Building Block Suited for SPPS. Organic Letters, 11(15), 3442-3445. [Link] [9]4. Wang, Y., et al. (2014). Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides. ACS Chemical Biology, 9(2), 465-472. [Link]

  • List, B., Lerner, R. A., & Barbas III, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 558-569. [Link] [4]6. Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link] [12]7. Leino, R., et al. (2012). Synthesis of N,N-dimethylamino acid esters. Reagents and conditions. ARKIVOC, 2012(5), 232-246. [Link]

  • Master Organic Chemistry. (2024). Enamines. [Link] [5]9. Kim, D. W., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules, 27(8), 2463. [Link] [13]10. Gandhi, S., & Singh, V. K. (2007). Synthesis of Chiral Organocatalysts derived from Aziridines: Application in Asymmetric Aldol Reaction. The Journal of Organic Chemistry, 72(22), 8509-8512. [Link] [10]11. Wikipedia. (2024). Proline organocatalysis. [Link] [1]12. List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link] [6]13. Moore, M. B. (1968). Process of preparing n, n-dimethylamino alcohols. U.S. Patent No. 3,402,203.

  • Notz, W., & List, B. (2005). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. Tetrahedron, 61(32), 7571-7591. [Link] [2]15. Hughes, A. B. (2010). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. [Link]

  • Hana, J., & Schaus, S. E. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Synthesis, 50(12), 2337-2349. [Link]

  • Zhang, Y., et al. (2018). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry, 20(21), 4943-4949. [Link]

  • Chen, G., et al. (2013). Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Al-Zoubi, R. M. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 (pp. 131-164). Royal Society of Chemistry. [Link] [14]20. da Silva, J. F., et al. (2022). Heterogeneous organocatalysis: the proline case. RSC Advances, 12(35), 22695-22716. [Link] [3]21. Gessner, V. H., et al. (2020). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 85(23), 15306-15318. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Characterization and Quantification of DMHA and Its Derivatives

Abstract This document provides a comprehensive guide to the development, validation, and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the characterization and quantification of 1,5...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development, validation, and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the characterization and quantification of 1,5-Dimethylhexylamine (DMHA, Octodrine) and its potential derivatives, such as positional isomers. As a stimulant compound sometimes found in dietary supplements, the accurate and reliable analysis of DMHA is critical for regulatory compliance, quality control, and safety assessment.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection. It offers in-depth explanations of the rationale behind method development choices and presents a complete, step-by-step protocol for sample preparation, analysis, and full method validation in accordance with International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[3][4][5]

Introduction: The Analytical Challenge of DMHA

1,5-Dimethylhexylamine (DMHA), also known by various synonyms such as Octodrine or 2-amino-6-methylheptane, is an aliphatic amine that acts as a central nervous system stimulant.[1][6] Its presence in products like pre-workout supplements necessitates rigorous analytical oversight to ensure product labeling is accurate and compliant with regulatory statutes. The primary analytical challenges in characterizing DMHA and its derivatives stem from two key properties:

  • Lack of a Strong Chromophore: As a simple aliphatic amine, DMHA does not possess a significant UV-absorbing moiety, making sensitive detection difficult without derivatization or using low UV wavelengths where many solvents and impurities can interfere.

  • Presence of Isomers: The synthesis of DMHA can potentially result in positional isomers (e.g., 2-amino-5-methylheptane).[7] These isomers often have nearly identical chemical properties and mass spectra, making their chromatographic separation essential for unequivocal identification and accurate quantification.[8][9]

This guide addresses these challenges by presenting a systematic approach to developing a stability-indicating HPLC method that is both specific and reliable.

HPLC Method Development: A Rationale-Driven Approach

The goal is to develop an isocratic RP-HPLC method that is simple, robust, and capable of separating DMHA from its potential isomers and matrix components.[10][11]

Column Selection: The Core of Separation

A C18 (octadecylsilane) column is the stationary phase of choice for this application.

  • Causality: The non-polar, long alkyl chains of the C18 phase provide effective hydrophobic interactions with the aliphatic backbone of DMHA. This retention mechanism is ideal for separating small molecules based on subtle differences in their hydrophobicity. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm offers a good balance between resolution, backpressure, and analysis time. For higher throughput, a shorter column with smaller particles (e.g., 3.5 µm) could be considered, but would require re-validation.

Mobile Phase Optimization: Driving Selectivity and Peak Shape

The mobile phase composition is the most powerful tool for optimizing chromatographic selectivity.[12]

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff, which is advantageous for detecting compounds at low wavelengths.

  • Aqueous Phase & pH Control: The amine group in DMHA (pKa ~10-11) requires an acidic mobile phase to ensure it remains in its protonated, ionic form. This is critical for two reasons:

    • Preventing Peak Tailing: Suppressing the interaction of the basic amine with residual acidic silanol groups on the silica-based stationary phase is essential for achieving symmetrical, Gaussian peaks.

    • Ensuring Consistent Retention: Maintaining a stable pH ensures retention times are reproducible.

  • Chosen Mobile Phase: A mixture of Acetonitrile and a 25 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid , is selected. The buffer provides pH stability, while the low pH ensures complete protonation of the analyte. An isocratic elution is preferred for its simplicity and robustness in a quality control environment.

Detection Wavelength

Given the absence of a strong chromophore, detection is performed at a low wavelength of 210 nm . While this provides adequate sensitivity for quantification at expected levels, it also increases the risk of interference. Therefore, method specificity becomes a critical validation parameter to assess.

System Suitability Testing (SST)

Before any analysis, the chromatographic system's fitness for use must be confirmed. This is a non-negotiable step mandated by pharmacopeial standards like USP General Chapter <621>.[13][14][15][16] SST ensures the system is operating as expected on the day of analysis.

Table 1: Optimized HPLC Method Parameters

Parameter Condition Rationale
Instrument HPLC System with UV/Vis Detector Standard equipment for pharmaceutical analysis.
Column C18, 150 mm x 4.6 mm, 5 µm Provides optimal hydrophobic retention and efficiency.
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (40:60 v/v) Isocratic elution for robustness. Low pH ensures good peak shape for the amine analyte.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °C Controlled temperature ensures retention time reproducibility.
Detection UV at 210 nm Provides necessary sensitivity for a compound with a weak chromophore.
Injection Vol. 10 µL A small volume minimizes potential peak distortion.

| Run Time | 15 minutes | Sufficient to elute the analyte and any potential late-eluting impurities. |

Experimental Protocols

This section provides detailed, step-by-step procedures for analysis.

Reagent and Standard Preparation
  • Mobile Phase Preparation (1 L):

    • Accurately weigh 3.4 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 600 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

    • Add 400 mL of HPLC-grade acetonitrile.

    • Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent Preparation:

    • Prepare a mixture of Acetonitrile and HPLC-grade water (50:50 v/v). This is used to dissolve standards and samples.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of DMHA reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This solution should be stored at 2-8 °C.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation (from a Dietary Supplement Powder)

Causality: The goal of sample preparation is to efficiently extract the analyte from the sample matrix while minimizing the co-extraction of interfering substances.[17] A simple extraction with sonication is sufficient for many powder-based supplements.

  • Accurately weigh a portion of the homogenized powder sample equivalent to approximately 10 mg of DMHA into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent.

  • Sonicate for 20 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature, then dilute to volume with diluent.

  • Mix thoroughly and filter a portion through a 0.45 µm PTFE syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.

Chromatographic Analysis Workflow

The following diagram outlines the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase, Standards & Samples B Equilibrate HPLC System with Mobile Phase A->B C Perform System Suitability Test (SST) (Inject Standard 5x) B->C D Check SST Results vs. Criteria (Tailing, RSD, etc.) C->D E Inject Blank (Diluent) D->E Pass Fail SST Fail? F Inject Standard Solution E->F G Inject Sample Solutions F->G H Inject Standard (Bracketing) G->H I Integrate Peaks H->I J Calculate Concentration using Standard Response I->J K Generate Final Report J->K Fail->E No Troubleshoot Troubleshoot System (Check for leaks, bubbles, column issues) Fail->Troubleshoot Yes Troubleshoot->B Re-equilibrate

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation: Ensuring Trustworthiness

A method is not reliable until it has been validated to prove it is fit for its intended purpose. The validation protocol must adhere to ICH Q2(R2) guidelines.[3][4][5][18]

Table 2: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of matrix components, impurities, and degradants. Peak for DMHA is pure and resolved from all other peaks (Resolution > 2.0). No interference from blank or placebo at the retention time of DMHA.
Linearity To demonstrate a direct proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. Assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value. Assessed via recovery studies. Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision
Repeatability Precision under the same operating conditions over a short interval (intra-assay precision). RSD ≤ 2.0% for six replicate sample preparations.
Intermediate Precision Precision within the same lab but on different days, with different analysts, or on different equipment. Overall RSD for all data combined (e.g., 12 preparations across two days) should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must be met. Assay results should not deviate significantly from the nominal method results. |

Protocol for Specificity (Forced Degradation)

To prove the method is stability-indicating, a sample solution is subjected to stress conditions.

  • Acid Hydrolysis: Add 1 mL of 1N HCl to 5 mL of sample solution. Heat at 60 °C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1 mL of 1N NaOH to 5 mL of sample solution. Heat at 60 °C for 4 hours. Neutralize with 1N HCl.

  • Oxidation: Add 1 mL of 3% H₂O₂ to 5 mL of sample solution. Keep at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid sample material to 105 °C for 24 hours, then prepare the sample as usual.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analysis: Analyze these stressed samples alongside an unstressed sample. The chromatograms should demonstrate that the DMHA peak is well-resolved from any degradation product peaks.

Protocol for Linearity
  • Prepare a series of at least five solutions from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Table 3: Example Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 248,500
75 374,100
100 499,800
125 626,500
150 751,200

| | 0.9998 |

Data Analysis and Calculations

The concentration of DMHA in the sample is calculated using an external standard method.

Calculation Formula:

Concentration (µg/mL) = (AreaSample / AreaStandard) × ConcentrationStandard

To calculate the amount of DMHA in the original sample powder (mg/g):

Amount (mg/g) = (Calculated Concentration (µg/mL) × Dilution Volume (mL)) / (Initial Sample Weight (mg))

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the characterization and quantification of DMHA in powder-based matrices. The systematic development approach, grounded in fundamental chromatographic principles, results in a reliable method suitable for routine quality control and regulatory analysis. Adherence to the validation protocols outlined herein ensures that the data generated is trustworthy and defensible, meeting the stringent requirements of the pharmaceutical and dietary supplement industries.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • United States Pharmacopeia. USP-NF <621> Chromatography. [Link]

  • BioPharm International. (2015). FDA Issues Guidance on Analytics and Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Zhang, J., et al. (2010). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. PMC - NIH. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ResearchGate. (2021). A Review on Validated RP-HPLC Method for the Simultaneous Estimation of Serdexmethylphenidate and Dexmethylphenidate in Bulk and Pharmaceutical Dosage Form. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Internationale Pharmaceutica Sciencia. (2019). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. [Link]

  • Chromatography Today. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Avula, B., et al. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH. [Link]

  • ResearchGate. (2016). Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. [Link]

  • CEM Corporation. Sample Preparation and Analysis of Dietary Supplements Using Sequential Microwave Digestion. [Link]

  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. PubMed. [Link]

  • Operation Supplement Safety. DMHA (octodrine) in dietary supplement products. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • te Morsche, R. H., et al. (2001). Determination of dimethylamine in biological samples by high-performance liquid chromatography. PubMed. [Link]

  • Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2023). What are the methods of preparing DMHA. [Link]

  • Grumann, C., & Auwärter, V. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Gousia, E., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC - NIH. [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2013). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. [Link]

  • Shimadzu. Food Dietary Supplements Analysis. [Link]

  • ResearchGate. (2010). An HPLC-UV method for determining plasma dimethylacetamide concentrations in patients receiving intravenous busulphan. [Link]

  • ResearchGate. (2021). HPLC–UV Chromatographic Methods for Detection and Quantification of Undeclared Withdrawn Synthetic Medications in Counterfeit Herbal Medicines with Confirmation by HPLC–PDA and Mass Spectrometry. [Link]

  • Gousia, E., et al. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. MDPI. [Link]

  • RIVM. (2017). Fact sheet DMAA, DMBA and DMHA in supplements. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Hplc method development and validation: an overview. [Link]

  • ResearchGate. GC chromatograms for the separation of positional isomers on the POC-1.... [Link]

  • MDPI. Chromatographic Separation of Enantiomers. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). RP-HPLC Method Development and Validation for Determination of Didanosine in Pharmaceutical Dosage Forms. [Link]

  • Papli, N., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. MDPI. [Link]

  • Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PMC - NIH. [Link]

Sources

Application

Application Note: (S)-2,6-Bis(dimethylamino)hexanoic Acid in Dendrimer Synthesis

Abstract & Core Value Proposition The successful delivery of nucleic acids (siRNA, mRNA, pDNA) relies critically on the charge dynamics of the carrier vector. While primary amines provide strong DNA binding, they often i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Value Proposition

The successful delivery of nucleic acids (siRNA, mRNA, pDNA) relies critically on the charge dynamics of the carrier vector. While primary amines provide strong DNA binding, they often induce high cytotoxicity and non-specific protein aggregation. (S)-2,6-Bis(dimethylamino)hexanoic acid (also known as


-tetramethyl-L-lysine) represents a precision building block for engineering the surface of poly(amidoamine) (PAMAM) or poly(L-lysine) (PLL) dendrimers.

By incorporating this specific monomer as a terminal capping agent, researchers can convert a primary amine-rich surface into a high-density tertiary amine surface . This modification confers three critical advantages:

  • Enhanced Proton Sponge Effect: The tertiary amines possess pKa values (~6.0–6.9) ideal for endosomal buffering, facilitating endosomal escape via osmotic swelling.

  • Reduced Cytotoxicity: Masking primary amines reduces cell membrane disruption and hemolytic activity.

  • Structural Homogeneity: Unlike post-synthesis random methylation, coupling this pre-methylated monomer ensures a discrete, monodisperse architecture.

Scientific Background: The "Proton Sponge" Mechanism

The efficacy of (S)-2,6-Bis(dimethylamino)hexanoic acid lies in its ability to modulate the pKa profile of the dendrimer.

Mechanism of Action

Unmodified dendrimers (e.g., PAMAM G3) are highly cationic at physiological pH (7.4), leading to strong DNA binding but poor release and high toxicity.

  • Extracellular (pH 7.4): The dimethylamino groups are partially deprotonated, reducing the surface charge density compared to primary amines, which minimizes non-specific binding to serum proteins.

  • Endosomal (pH 5.0 - 6.0): Upon endocytosis, the pH drops. The tertiary amines of the tetramethyl-lysine moiety become extensively protonated. This massive influx of protons triggers an influx of chloride ions and water (Donnan effect), causing the endosome to swell and rupture, releasing the therapeutic payload into the cytosol.

Visualization of the Pathway

EndosomalEscape Dendrimer TML-Modified Dendrimer/DNA Complex Uptake Cellular Uptake (Endocytosis) Dendrimer->Uptake Electrostatic Interaction Endosome_Early Early Endosome (pH 6.5) Uptake->Endosome_Early Buffering Proton Sponge Effect (Tertiary Amine Protonation) Endosome_Early->Buffering ATPase pumps H+ Rupture Osmotic Swelling & Endosomal Rupture Buffering->Rupture Cl- & H2O Influx Release Cytosolic Release of DNA/RNA Rupture->Release

Figure 1: The Proton Sponge mechanism facilitated by the buffering capacity of tetramethyl-lysine residues.

Experimental Protocol: Synthesis of TML-Capped Dendrimers

This protocol describes the conjugation of (S)-2,6-Bis(dimethylamino)hexanoic acid to a Generation 3 (G3) PAMAM dendrimer core.

Materials & Reagents
ComponentGrade/SpecificationRole
PAMAM Dendrimer G3 Ethylenediamine core, 32 surface primary aminesDendritic Core
(S)-2,6-Bis(dimethylamino)hexanoic acid >98% Purity, CAS 92175-43-4Surface Modifier
HATU Peptide coupling gradeCoupling Agent
DIPEA AnhydrousBase
DMF Anhydrous, 99.8%Solvent
Dialysis Membrane MWCO 3.5 kDaPurification
Step-by-Step Synthesis
Step 1: Activation of the Amino Acid[1]
  • Dissolve (S)-2,6-Bis(dimethylamino)hexanoic acid (1.5 equivalents per dendrimer surface amine) in anhydrous DMF.

    • Calculation: For 100 mg PAMAM G3 (MW ~6909 Da, ~32 amines), use ~48 equivalents of acid.

    • Rationale: Excess acid ensures complete capping of the dendrimer surface.

  • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

  • Stir at 0°C for 15 minutes to generate the activated ester.

Step 2: Conjugation
  • Dissolve the PAMAM G3 dendrimer in a minimal volume of anhydrous DMF.

  • Add the dendrimer solution dropwise to the activated acid solution under nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir for 24–48 hours.

    • Checkpoint: Monitor the disappearance of free primary amines using a Ninhydrin (Kaiser) test . A negative test (no blue color) indicates complete surface modification.

Step 3: Purification
  • Dilute the reaction mixture with deionized water (1:10 ratio).

  • Transfer to a dialysis tubing (MWCO 3.5 kDa).

  • Dialyze against PBS (pH 7.4) for 24 hours, followed by deionized water for 48 hours. Change the water at least 3 times daily.

    • Critical: This removes unreacted acid, coupling byproducts (tetramethylurea), and excess salts.

  • Lyophilize (freeze-dry) the product to obtain a white, fluffy powder.

Characterization & Quality Control

To validate the synthesis, the following analytical techniques are mandatory.

1H-NMR Spectroscopy

The success of the reaction is confirmed by the appearance of the dimethylamino protons and the integration ratio between the dendrimer core and the surface groups.

  • Solvent: D2O or DMSO-d6.

  • Key Signals:

    • 
       ~2.2–2.3 ppm: Singlet, intense (N-CH3  protons from the tetramethyl-lysine).
      
    • 
       ~2.6–3.4 ppm: Multiplets (PAMAM methylene protons).
      
  • Calculation: Compare the integration of the methyl peak (12H per lysine unit) to the internal amide protons of the PAMAM core to calculate the Degree of Substitution (DS) .

Zeta Potential Analysis

This measurement confirms the surface charge modulation.

SamplepH 7.4 (Physiological)pH 5.0 (Endosomal)Interpretation
Native PAMAM G3 +35 mV+45 mVHighly cationic, toxic.
TML-Modified G3 +15 to +20 mV+35 to +40 mVpH-Responsive. Lower charge at neutral pH improves biocompatibility; high charge at acidic pH ensures efficacy.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: PAMAM G3 Core (Primary Amines) Couple Coupling Reaction: Stir 24-48h, RT (N2 Atmosphere) Start->Couple Activate Activation: TML-Acid + HATU/DIPEA (DMF, 15 min, 0°C) Activate->Couple Test QC Check: Ninhydrin Test Couple->Test Test->Couple Positive (Blue) Add more reagent Purify Purification: Dialysis (MWCO 3.5kDa) vs PBS then Water Test->Purify Negative (No Blue) Final Final Product: TML-Capped Dendrimer (Lyophilized) Purify->Final

Figure 2: Workflow for the chemical conjugation of (S)-2,6-Bis(dimethylamino)hexanoic acid to dendrimer surfaces.

Troubleshooting & Optimization

  • Incomplete Coupling: If the Ninhydrin test remains positive, the steric hindrance of the bulky tetramethyl-lysine might be preventing access to internal branches.

    • Solution: Use a stronger coupling agent (e.g., PyBOP) or increase the reaction temperature to 40°C.

  • Solubility Issues: The modified dendrimer may be less soluble in water than the native amine at neutral pH due to the hydrophobic hexanoic acid chain.

    • Solution: Acidify slightly with dilute HCl to protonate the tertiary amines during dissolution.

References

  • Dendrimer-Based Gene Delivery Systems

    • Source: N
    • Context: Discusses the role of quaternary and tertiary ammonium salts in improving gene delivery efficacy and reducing cytotoxicity.[2]

  • Precise End-Group Chemistry on PAMAM Dendrimers

    • Source: Journal of Controlled Release (PubMed)
    • Context: Details the systematic modification of dendrimer surfaces with lysine deriv
  • (S)-2,6-Bis(dimethylamino)

    • Source: Chemical Suppliers (Aggregated Data)[3]

    • Context: Identification of CAS 92175-43-4 and its structural properties as a lysine deriv
  • Poly(lysine) Dendrimers for siRNA Delivery

    • Source: International Journal of Molecular Sciences[4]

    • Context: Validates the use of lysine-based dendritic structures for efficient nucleic acid transport.[4][5][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-2,6-Bis(dimethylamino)hexanoic acid

Subject: Troubleshooting & Optimization Guide for -Tetramethyl-L-Lysine Synthesis Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Strategic Route Selection Target Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for


-Tetramethyl-L-Lysine Synthesis
Ticket ID:  CHEM-SUP-8821
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary & Strategic Route Selection

Target Molecule: (S)-2,6-Bis(dimethylamino)hexanoic acid Common Name:


-Tetramethyl-L-Lysine
CAS:  2259-86-1 (Generic for tetramethyllysine)

The synthesis of this molecule presents three distinct challenges:

  • Chemo-selectivity: Ensuring tetra-methylation (two on

    
    -amine, two on 
    
    
    
    -amine) without proceeding to the quaternary ammonium salt (betaine).
  • Stereo-integrity: Preserving the (S)-configuration at the chiral center, which is prone to racemization under thermal or highly basic conditions.

  • Isolation: The product is a highly polar zwitterion, making traditional organic extraction impossible.

Route Decision Matrix

We recommend Reductive Amination over the traditional Eschweiler-Clarke method for high-purity applications.

RouteSelection Start Start: L-Lysine HCl Decision Choose Method Start->Decision RouteA Route A: Eschweiler-Clarke (HCHO + HCOOH, 100°C) Decision->RouteA Legacy/Bulk RouteB Route B: Reductive Amination (HCHO + NaCNBH3, pH 5-6) Decision->RouteB Pharma/R&D (Recommended) RiskA Risk: High Racemization Risk: Decarboxylation RouteA->RiskA BenefitB Benefit: Enantiopure Retention Benefit: No Quaternization RouteB->BenefitB Product Target: (S)-Tetramethyllysine RiskA->Product Low ee% BenefitB->Product >99% ee

Caption: Decision tree highlighting the superior stereochemical control of Reductive Amination (Route B) versus the thermal risks of Eschweiler-Clarke.

Standard Operating Procedure (Recommended)

Method: Reductive Alkylation using Formaldehyde and Sodium Cyanoborohydride (


).
Mechanism:  Formation of Schiff base (imine) followed by in-situ hydride reduction.
Reagents
  • L-Lysine Monohydrochloride (1.0 eq)

  • Formaldehyde (37% aq. solution) (5.0 - 6.0 eq)

  • Sodium Cyanoborohydride (

    
    ) (3.0 - 4.0 eq)
    
  • Acetonitrile/Water (1:1 v/v) or Methanol

  • Acetic Acid (to adjust pH)

Protocol Steps
  • Dissolution: Dissolve L-Lysine HCl in

    
     or 
    
    
    
    .
  • Schiff Base Formation: Add Formaldehyde solution.[1] Stir for 15 minutes.

  • pH Adjustment (CRITICAL): Adjust pH to 5.0–6.0 using glacial acetic acid.

    • Why? At pH < 4, the amine is fully protonated and won't react with the aldehyde. At pH > 7, the imine is unstable, and racemization risk increases via enolization.

  • Reduction: Add

    
     portion-wise over 30 minutes. (Caution: HCN generation is possible; use a fume hood and a bleach trap for waste).
    
  • Reaction: Stir at ambient temperature for 12–16 hours.

  • Quenching: Adjust pH to < 2 with concentrated HCl to decompose excess hydride.

Troubleshooting & FAQs

Issue 1: "I cannot extract the product into Ethyl Acetate or DCM."

Diagnosis: The product is a zwitterion (inner salt) with two tertiary amines and a carboxylic acid. It is extremely polar and water-soluble. Solution: Do not use liquid-liquid extraction. Use Ion Exchange Chromatography .

Protocol for Purification:

  • Resin: Use a Strong Cation Exchange resin (e.g., Dowex 50W-X8,

    
     form).
    
  • Loading: Load the acidic reaction mixture (pH ~2) onto the column. The positively charged amine will bind; boric acid and excess formaldehyde will pass through.

  • Washing: Wash with distilled water until the effluent is neutral.

  • Elution: Elute with 1M

    
     (Ammonium Hydroxide). The high pH deprotonates the ammonium, releasing the free amine.
    
  • Finishing: Lyophilize (freeze-dry) the ammoniacal fractions. Do not use rotary evaporation with high heat to avoid browning/decomposition.

Issue 2: "My product is racemic (Optical Rotation is near zero)."

Diagnosis: Loss of chirality usually occurs due to high temperature or high pH, facilitating proton abstraction at the


-carbon.
Corrective Actions: 
  • Switch Reagents: If using Eschweiler-Clarke (Formic acid/Heat), stop. Switch to the

    
     method described above.
    
  • Check pH: Ensure the reaction pH never exceeds 7.0. The ideal window is 5.0–6.5.

  • Temperature Control: Perform the reduction at

    
     to Room Temperature. Do not reflux.
    
Issue 3: "I see peaks for mono-methylated or tri-methylated species in MS."

Diagnosis: Incomplete reaction or over-alkylation (quaternization). Analysis:

  • Mono-methyl: Insufficient formaldehyde or reducing agent.

  • Quaternary (Betaine): Rare with

    
    , but common if Methyl Iodide (MeI) was used.
    

Troubleshooting Flowchart:

Troubleshooting Problem Impurity Detected CheckMS Check Mass Spec (M+) Problem->CheckMS Mono M+ = 189 (Mono-methyl) CheckMS->Mono Tri M+ = 217 (Trimethyl) CheckMS->Tri Target M+ = 203 (Target) CheckMS->Target Sol1 Add 2.0 eq HCHO Extend Time Mono->Sol1 Fix Sol2 Impossible with NaCNBH3 Check for MeI contamination Tri->Sol2 Fix

Caption: Diagnostic flow for mass spectrometry analysis of the reaction mixture.

Analytical Validation Data

To confirm the identity and purity of your synthesized (S)-2,6-Bis(dimethylamino)hexanoic acid, compare your data against these standard values.

ParameterExpected ValueNotes
Appearance White to off-white hygroscopic solidHighly deliquescent; store in desiccator.

NMR (

)

2.85 (s, 6H,

-NMe2)

2.30 (s, 6H,

-NMe2)
The

-protons typically shift downfield due to the proximity of the carboxyl group.
MS (ESI+)

Exact Mass: 202.17
Solubility Water: >100 mg/mLEthanol: ModerateDCM: InsolubleUse

for NMR.

References

  • Means, G. E., & Feeney, R. E. (1968). Reductive alkylation of amino groups in proteins.[2] Biochemistry, 7(6), 2192–2201.

  • Gidley, M. J., & Sanders, J. K. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Biochemical Journal, 203(1), 331–334.

  • Jentoft, N., & Dearborn, D. G. (1979). Labeling of proteins by reductive methylation using sodium cyanoborohydride. Journal of Biological Chemistry, 254(11), 4359-4365.

  • Bio-Rad Laboratories. (n.d.). Guide to Ion Exchange Chromatography.

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of DMHA

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals I. Understanding the Challenge: The Importance of Stereoisomerism in DMHA DMHA possesses a chiral center at the C2 positi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Challenge: The Importance of Stereoisomerism in DMHA

DMHA possesses a chiral center at the C2 position, giving rise to two enantiomers: (R)- and (S)-2-amino-6-methylheptane. The biological activity of these stereoisomers can differ significantly. Therefore, controlling the stereochemistry during synthesis is paramount for producing a final product with the desired pharmacological profile and for ensuring regulatory compliance. The FDA has noted that DMHA found in dietary supplements is likely synthetically produced.[1][2]

II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section is designed to help you identify and resolve common problems encountered during the stereoselective synthesis of DMHA.

Problem Potential Causes Recommended Actions & Explanations
Low Enantiomeric Excess (ee%) in the Final Product 1. Suboptimal Catalyst or Chiral Auxiliary: The choice of catalyst or auxiliary is crucial for achieving high stereoselectivity.[3][4] 2. Incorrect Reaction Temperature: Temperature can significantly influence the rate of the desired reaction versus side reactions that may lead to racemization.[3] 3. Unsuitable Solvent: The solvent can affect the stability of chiral intermediates and transition states.[3]1. Catalyst/Auxiliary Screening: Screen a variety of chiral catalysts (e.g., those based on ruthenium, iridium, or rhodium with chiral ligands) or chiral auxiliaries (e.g., tert-butanesulfinamide) to identify the optimal choice for your specific substrate and reaction conditions.[4][5] 2. Temperature Optimization: Conduct a temperature optimization study. Lowering the temperature often improves enantioselectivity, though it may decrease the reaction rate.[3] 3. Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., THF, toluene, dichloromethane) to find the one that provides the best balance of solubility, reactivity, and stereoselectivity.[3]
Inconsistent Stereoselectivity Between Batches 1. Presence of Impurities: Impurities in starting materials, reagents, or solvents can interfere with the catalyst or chiral auxiliary. 2. Atmospheric Contamination: Moisture and oxygen can deactivate sensitive catalysts and reagents.[3] 3. Variations in Reagent Addition/Mixing: The order and rate of reagent addition can impact the formation of the desired chiral intermediate.1. Reagent Purity Check: Ensure the purity of all starting materials and reagents. Use freshly distilled solvents when necessary. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.[3] 3. Standardized Protocol: Develop and strictly adhere to a standardized protocol for reagent addition and mixing.
Racemization During Workup or Purification 1. Harsh pH Conditions: Acidic or basic conditions during aqueous workup can lead to racemization of the amine product. 2. Elevated Temperatures During Purification: High temperatures during distillation or chromatography can cause racemization. 3. Stationary Phase Interaction: The stationary phase used in chromatography (e.g., silica gel) can sometimes promote racemization.[3]1. Mild Workup: Use mild acidic and basic solutions for extraction and washing. Consider using a buffered aqueous solution. 2. Low-Temperature Purification: Purify the product at the lowest feasible temperature. For chromatography, consider using a chilled column. 3. Alternative Purification: If racemization on silica gel is suspected, consider alternative purification methods such as crystallization or chromatography on a less acidic stationary phase (e.g., alumina).[3]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the asymmetric synthesis of chiral amines like DMHA?

A1: The most prevalent methods for synthesizing chiral amines include:

  • Asymmetric Reductive Amination: This is a widely used method that involves the reaction of a ketone (6-methyl-2-heptanone) with an ammonia source in the presence of a chiral catalyst and a reducing agent.[4][6] The catalyst, often a transition metal complex with a chiral ligand, directs the reduction of the intermediate imine from one face, leading to an excess of one enantiomer.

  • Use of Chiral Auxiliaries: A chiral auxiliary, such as tert-butanesulfinamide developed by the Ellman lab, can be condensed with the ketone to form a chiral sulfinylimine.[5] Diastereoselective reduction of this intermediate followed by removal of the auxiliary yields the enantiomerically enriched amine.

  • Enzymatic Transamination: Biocatalysis using transaminase enzymes offers a highly selective route to chiral amines.[7] A prochiral ketone and an amino donor are converted by the enzyme into the desired chiral amine with high enantiomeric excess.

Q2: How can I prevent the formation of the tertiary amine byproduct during reductive amination?

A2: The formation of a tertiary amine byproduct can be a significant issue. To minimize this, consider the following:

  • Stoichiometry Control: Use a large excess of the primary amine or ammonia source.

  • Pre-formation of the Imine: Mix the ketone and amine to form the imine before adding the reducing agent. This can be facilitated by the use of a dehydrating agent like molecular sieves.

  • Non-Acidic Conditions: Performing the reaction under neutral or slightly basic conditions can suppress the formation of the tertiary amine.

Q3: What analytical techniques are suitable for determining the enantiomeric excess (ee%) of my DMHA sample?

A3: The most common and reliable method for determining the enantiomeric excess of chiral amines is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of each. Derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column is also a viable, though more complex, option.

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Asymmetric Reductive Amination

This is a generalized protocol and requires optimization for specific substrates and catalysts.

  • Catalyst Preparation: In a glovebox, dissolve the chiral catalyst (e.g., a Ru-BINAP complex) in a dry, degassed solvent.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the ketone (6-methyl-2-heptanone) and the ammonia source.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

  • Reduction: Introduce the reducing agent (e.g., H₂ gas or a hydride source).

  • Monitoring: Monitor the reaction progress by TLC or GC/MS.

  • Workup: Upon completion, quench the reaction and perform an appropriate aqueous workup.

  • Purification: Purify the crude product by flash chromatography or distillation.

Workflow for Troubleshooting Racemization

G cluster_0 Problem Identification cluster_1 Investigation of Reaction Parameters cluster_2 Investigation of Process Control cluster_3 Investigation of Downstream Processes cluster_4 Solution Low_ee Low Enantiomeric Excess (ee%) Catalyst Screen Chiral Catalysts/Auxiliaries Low_ee->Catalyst Potential Causes Temperature Optimize Reaction Temperature Low_ee->Temperature Potential Causes Solvent Screen Solvents Low_ee->Solvent Potential Causes Purity Verify Reagent Purity Low_ee->Purity Potential Causes Atmosphere Ensure Inert Atmosphere Low_ee->Atmosphere Potential Causes Protocol Standardize Protocol Low_ee->Protocol Potential Causes Workup Use Mild Workup Conditions Low_ee->Workup Potential Causes Purification Optimize Purification Method Low_ee->Purification Potential Causes Optimized_ee Optimized Enantiomeric Excess Catalyst->Optimized_ee Temperature->Optimized_ee Solvent->Optimized_ee Purity->Optimized_ee Atmosphere->Optimized_ee Protocol->Optimized_ee Workup->Optimized_ee Purification->Optimized_ee

Caption: Troubleshooting workflow for low enantiomeric excess.

Key Reaction Pathway: Asymmetric Reductive Amination

G 6-methyl-2-heptanone Imine Intermediate [Imine Intermediate] 6-methyl-2-heptanone->Imine Intermediate + NH₃ - H₂O Ammonia NH₃ (R/S)-DMHA (R/S)-DMHA Imine Intermediate->(R/S)-DMHA + Reducing Agent Chiral Catalyst Chiral Catalyst Chiral Catalyst->Imine Intermediate Reducing Agent Reducing Agent (e.g., H₂)

Caption: General scheme for asymmetric reductive amination.

V. References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]

  • ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. [Link]

  • Wang, Y., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5394-5408. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination? r/Chempros. [Link]

  • Shikichi, Y., & Mori, K. (2012). Synthesis of all the stereoisomers of 6-methyl-2-octadecanone, 14-methyl-2-octadecanone, and 6,14-dimethyl-2-octadecanone, sex pheromone components of the Lyclene dharma dharma moth, from the enantiomers of citronellal. Bioscience, Biotechnology, and Biochemistry, 76(10), 1943-1951. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ResearchGate. Stereoselective synthesis of analogues of deoxyfebrifugine. [Link]

  • ResearchGate. Stereocontrolled Synthesis of All Eight Stereoisomers of the Putative anti-Androgen Cyoctol. [Link]

  • MDPI. Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. [Link]

  • ResearchGate. Stereoselective Synthesis of Tetrahydrofuran by Diasteroselective [3+2] Cycloaddition Reaction of Chiral Allylsilane with a-Keto Ester. [Link]

  • PMC. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. [Link]

  • PMC. Synthesis of a 35-Member Stereoisomer Library of Bistramide A: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth. [Link]

  • WebMD. DIMETHYLHEXYLAMINE (DMHA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • NSF. 2-Aminoisoheptane in Weight Loss Supplements. [Link]

  • FDA. (2023). DMHA in Dietary Supplements. [Link]

  • Wikipedia. Octodrine. [Link]

  • NSF. (2017). Potentially Harmful Stimulants Found in Six Weight-Loss and Pre-Workout Supplements. [Link]

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Troubleshooting

Technical Support Center: Catalyst Selection for Optimizing DMHA Synthesis

Welcome to the technical support center for the synthesis of 2,6-Dimethyl-4-heptylamine (DMHA). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethyl-4-heptylamine (DMHA). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related aliphatic amines. Our focus is to provide actionable, field-tested insights into catalyst selection and process optimization, moving beyond mere procedural lists to explain the fundamental causality behind experimental choices.

The primary route to DMHA is the reductive amination of 2,6-dimethyl-4-heptanone. This process, while conceptually straightforward, presents numerous challenges in achieving high yield and purity. Catalyst choice is the most critical parameter influencing the reaction's success, governing everything from reaction kinetics to the final product profile.

This document is structured to serve as a primary reference and troubleshooting manual. We will explore the catalytic landscape, address common experimental failures, and answer frequently asked questions to empower you to overcome challenges in your DMHA synthesis campaigns.

Part 1: Catalyst Selection Guide for Reductive Amination

The synthesis of DMHA from 2,6-dimethyl-4-heptanone hinges on a two-step sequence that is often performed in a single pot: (1) the formation of an imine intermediate via condensation with an amine source (typically ammonia or an ammonium salt), and (2) the immediate reduction of this imine to the target amine, DMHA. The catalyst's role is to facilitate the second step, the reduction, with high efficiency and selectivity.

Ketone 2,6-Dimethyl-4-heptanone Imine Imine Intermediate (Unstable) Ketone->Imine Condensation (-H2O) Alcohol Alcohol Byproduct (2,6-Dimethyl-4-heptanol) Ketone->Alcohol Reduction (Side Reaction) AmineSource Amine Source (e.g., NH3, NH4OAc) AmineSource->Imine DMHA DMHA (Target Product) Imine->DMHA Reduction (Desired Pathway) Catalyst Catalyst + Reducing Agent Catalyst->Ketone Catalyst->Imine

Caption: General reaction pathway for DMHA synthesis via reductive amination.

The central challenge is to select a catalytic system that rapidly reduces the C=N bond of the imine while minimizing the competing reduction of the C=O bond of the starting ketone.[1][2] Catalytic systems are broadly divided into two classes: heterogeneous and homogeneous.

1.1 Heterogeneous Catalysis: The Industrial Workhorse

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid metal dispersed on a high-surface-area support. Their primary advantage is ease of separation from the reaction mixture (via filtration), which simplifies product work-up and allows for catalyst recycling, offering significant economic and environmental benefits.[3]

Common choices for the reductive amination of ketones include:

  • Palladium on Carbon (Pd/C): Often the first choice due to its high activity and versatility.[3][4] It is highly efficient for the hydrogenation of imines under molecular hydrogen (H₂). However, it can also readily reduce the starting ketone, necessitating careful optimization of reaction conditions (temperature, pressure) to maximize selectivity.[3]

  • Platinum on Carbon (Pt/C): Another highly active catalyst that can provide excellent conversion rates.[5][6] In some cases, Pt/C can offer different selectivity profiles compared to Pd/C and may be more robust in acidic media.[7][8]

  • Raney Nickel (Raney® Ni): A cost-effective alternative to precious metal catalysts.[4][6] It is a high-activity catalyst but typically requires higher temperatures and pressures. Key drawbacks include its pyrophoric nature when dry, requiring careful handling, and potential for metal leaching into the product. Basic conditions are often required to achieve high amine yields with Raney Ni.[7]

  • Cobalt Catalysts (e.g., Amorphous Co): Earth-abundant and effective, cobalt-based catalysts are gaining traction.[6][9] They can catalyze reductive amination with H₂ and aqueous ammonia under relatively mild conditions, showing high selectivity for the desired amine.[9]

Catalyst SystemTypeTypical ConditionsProsCons
Pd/C, H₂ Heterogeneous25-80°C, 1-30 bar H₂High activity, versatile, easily recovered.[4][10]Can reduce starting ketone, risk of catalyst poisoning, cost.
Pt/C, H₂ Heterogeneous50-100°C, 5-50 bar H₂High activity, good for sterically hindered ketones, acid stable.[5][7]Higher cost, may require more forcing conditions than Pd/C.
Raney® Ni, H₂ Heterogeneous80-150°C, 30-100 bar H₂Low cost, high activity.[7]Pyrophoric, requires higher temp/pressure, potential for metal leaching.
NaBH(OAc)₃ (STAB) StoichiometricRoom Temperature, 1 atmExcellent selectivity for imine over ketone, mild conditions, high functional group tolerance.[2][11]Generates stoichiometric waste, higher reagent cost for large scale.
Cp*Ir Complexes Homogeneous60-100°CVery high activity & selectivity, milder conditions.[9]Difficult to separate from product, high catalyst cost, ligand sensitivity.

Table 1: Comparison of common catalytic systems for DMHA synthesis.

1.2 Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts are soluble in the reaction medium, operating in the same phase as the reactants.[12] This often leads to higher activity and selectivity under milder conditions because the active sites are more accessible.[13] However, their primary drawback is the significant challenge of separating the catalyst from the product post-reaction, which can lead to product contamination and catalyst loss.[13][14]

For DMHA synthesis, homogeneous systems based on Iridium (Ir), Rhodium (Rh), or Ruthenium (Ru) are viable, especially in the context of transfer hydrogenation where a hydrogen donor like formic acid is used instead of H₂ gas.[6][9][15] While highly effective, these are typically reserved for smaller-scale, high-value syntheses where catalyst cost and recovery are less prohibitive.

1.3 Stoichiometric Reducing Agents: The Lab-Scale Solution

For laboratory-scale synthesis, stoichiometric hydride reagents offer a highly reliable and selective alternative to catalytic hydrogenation. These reagents are added directly to the one-pot reaction mixture.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is arguably the premier reagent for direct reductive amination on a lab scale.[11] Its attenuated reactivity allows it to selectively reduce the protonated imine intermediate much faster than it reduces the starting ketone.[2][16] This high selectivity often translates to cleaner reactions and higher isolated yields of the desired amine with minimal formation of the alcohol byproduct.[11][17]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent for this transformation. It is also selective for the imine but is highly toxic and generates cyanide waste, making STAB a preferred modern alternative.[11][16]

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during DMHA synthesis in a direct question-and-answer format.

Start Low DMHA Yield Q1 Is the starting ketone consumed? (Check by GC/TLC) Start->Q1 Q2 Is 2,6-dimethyl-4-heptanol the major byproduct? Q1->Q2 Yes Cause1 Cause: Inefficient imine formation or poor catalyst activity. Q1->Cause1 No Cause2 Cause: Ketone reduction is faster than imine reduction. Q2->Cause2 Yes Cause3 Cause: Incomplete reaction. Q2->Cause3 No Solution1 Action: 1. Ensure anhydrous conditions. 2. Add mild acid catalyst (e.g., AcOH). 3. Check catalyst quality/increase loading. Cause1->Solution1 Solution2 Action: 1. Lower reaction temperature/pressure. 2. Switch to a more selective reductant (e.g., NaBH(OAc)3). Cause2->Solution2 Solution3 Action: Increase reaction time or temperature. Monitor reaction to completion. Cause3->Solution3

Caption: Troubleshooting logic for diagnosing low DMHA yield.

Q1: My reaction is complete, but the yield of DMHA is low, and I've isolated a significant amount of 2,6-dimethyl-4-heptanol. What went wrong?

A1: This is a classic selectivity problem. The catalytic system is reducing your starting ketone faster than, or parallel to, the imine intermediate.

  • Causality: The C=O bond of the ketone and the C=N bond of the imine are both reducible. With highly active hydrogenation catalysts like Pd/C or Raney Ni, if conditions are too harsh (high temperature or H₂ pressure), ketone reduction becomes significant.[5]

  • Troubleshooting & Optimization:

    • Modify Reaction Conditions: Reduce the temperature and/or hydrogen pressure. Increasing temperature often favors ketone reduction, while higher H₂ pressure can improve the overall rate but may decrease selectivity.[5]

    • Change the Catalyst System: This is the most effective solution. Switch from a general hydrogenation catalyst to a reagent specifically designed for reductive amination. Using sodium triacetoxyborohydride (STAB) is the gold standard for avoiding this side reaction in a laboratory setting.[2][11]

    • Use a Stepwise Procedure: First, form the imine under conditions that favor its formation (e.g., using a Dean-Stark trap to remove water with an acid catalyst like p-TsOH). Then, after confirming imine formation, introduce the catalyst and reducing agent.[9]

Q2: My reaction stalls, and I have a large amount of unreacted 2,6-dimethyl-4-heptanone remaining. Why is the reaction not proceeding?

A2: This points to an issue with either imine formation or catalyst activity.

  • Causality: The reductive amination cannot begin until the imine is formed. The condensation of a ketone with ammonia is an equilibrium process. If the equilibrium favors the starting materials, there will be no substrate for the catalyst to reduce. Alternatively, the catalyst itself may be inactive.

  • Troubleshooting & Optimization:

    • Promote Imine Formation: Ensure your amine source is appropriate. Using an ammonium salt like ammonium acetate can provide both the ammonia and the mild acidity needed to catalyze imine formation.[11] For stubborn ketones, removing water via azeotropic distillation (Dean-Stark apparatus) can drive the equilibrium toward the imine.

    • Check Catalyst Activity: If using a heterogeneous catalyst like Pd/C, ensure it is from a reliable source and has not been deactivated by improper storage or exposure to poisons (e.g., sulfur or thiol contaminants in reagents). Consider performing a test reaction on a known, reliable substrate to verify catalyst activity.

    • Increase Catalyst Loading: While not ideal, increasing the catalyst loading can sometimes overcome low activity. However, this should be a last resort after addressing the points above.

Q3: The reaction works, but I'm having difficulty filtering the heterogeneous catalyst after the reaction. What can I do?

A3: This is a common mechanical issue, especially with fine powders like some grades of Pd/C.

  • Causality: The catalyst particles may be too fine for your filtration medium, or the support (e.g., carbon) may be breaking down under the reaction conditions.

  • Troubleshooting & Optimization:

    • Use a Filter Aid: Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This creates a filter bed that can trap very fine particles.

    • Centrifugation: Before filtration, centrifuge the reaction mixture to pellet the catalyst. Decant the supernatant and then wash the pellet. This can significantly reduce the amount of fine material that needs to be filtered.

    • Select a Different Catalyst Support: Consider using a catalyst on a more robust or granular support, such as alumina (Al₂O₃) or silica (SiO₂), which may be easier to filter.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the difference between "direct" and "indirect" reductive amination? A: In direct (or "in situ") reductive amination, the ketone, amine source, and reducing agent/catalyst are all combined in one pot from the start.[1][4] The imine is formed and reduced as the reaction proceeds. This is the most common and efficient method. In indirect reductive amination, the imine is synthesized and often isolated in a separate first step, followed by a second step where it is reduced.[16] This is less atom-economical but can be useful for difficult substrates or to avoid side reactions.[9]

Q: How does solvent choice affect my reaction? A: Solvent plays a critical role. For catalytic hydrogenation, polar solvents like methanol or ethanol are common. For reactions using STAB, chlorinated solvents like 1,2-dichloroethane (DCE) or aprotic solvents like tetrahydrofuran (THF) are preferred to prevent reaction with the hydride reagent.[9][11] The solvent must be able to dissolve the reactants without interfering with the catalyst or reagents.

Q: What are the primary safety concerns when performing catalytic hydrogenation for DMHA synthesis? A: The two main hazards are flammable hydrogen gas and potentially pyrophoric catalysts.

  • Hydrogen Gas: H₂ is highly flammable and can form explosive mixtures with air. All hydrogenations must be conducted in a well-ventilated fume hood, using properly rated equipment for pressure reactions. The system must be purged with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove all oxygen.

  • Pyrophoric Catalysts: Catalysts like Raney Nickel and dry, used Pd/C can spontaneously ignite upon exposure to air. They should always be handled as a slurry in a solvent and never allowed to dry out. Filtration should be done carefully, ensuring the filter cake remains wet until it can be safely quenched or stored.

Q: Can I reuse my Pd/C catalyst, and if so, how? A: Yes, one of the main advantages of heterogeneous catalysts is their reusability. After the reaction, the catalyst can be filtered, washed thoroughly with a solvent (e.g., methanol or ethyl acetate) to remove any adsorbed product, and then stored under solvent for the next run. The number of possible recycles depends on the reaction's cleanliness. Catalyst activity will gradually decrease over several cycles due to poisoning or physical degradation. It is good practice to test the recycled catalyst on a small scale before committing to a large-scale reaction.

References
  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. (n.d.). MDPI. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Heterogeneous Co catalyst reductive amination of carbonyl compounds. (n.d.). ResearchGate. [Link]

  • Synthesis of amides and amines from aldehydes or ketones by heterogeneous metal catalysis. (2016).
  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (2021). Taylor & Francis Online. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. (n.d.). Organic Syntheses. [Link]

  • Heterogenized Homogeneous Catalysts for Fine Chemicals Production. (n.d.). ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). ACS Publications. [Link]

  • Highly efficient catalytic production of oximes from ketones using in situ-generated H2O2. (2022). PubMed. [Link]

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022). Encyclopedia.pub. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). PMC. [Link]

  • Homogeneous catalysts. (n.d.). Johnson Matthey. [Link]

  • Reductive Amination of Aldehydes and Ketones by a Hantzsch Dihydropyridine Using Scandium Triflate as a Catalyst. (n.d.). ResearchGate. [Link]

  • Theory-guided development of homogeneous catalysts for the reduction of CO2 to formate, formaldehyde, and methanol derivatives. (n.d.). RSC Publishing. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Process for the preparation of ketoximes. (1991).
  • Chemical process for forming 2,6-dimethylaniline. (1976).
  • Recent Progress in Homogeneous Catalytic Dehydrogenation of Formic Acid. (2022). MDPI. [Link]

  • Hydrogenation of 2-indanone oxime over Pt/C or Pd/C catalysts. (n.d.). ResearchGate. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link]

  • Why is my plasmid DNA yield low?. (n.d.). QIAGEN. [Link]

  • Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. (n.d.). RSC Publishing. [Link]

  • Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. (2007). Princeton University. [Link]

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. (2023). PMC. [Link]

  • 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. (2022). Bitesize Bio. [Link]

  • Troubleshooting Low DNA Yield From Plasmid Preps. (n.d.). VectorBuilder. [Link]

  • Improved Activity of Catalysts for the Production of Hydroxylamine. (n.d.). ResearchGate. [Link]

  • Process for the preparation of n,n-dimethylamine. (1990).
  • Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine. (2022). PubMed. [Link]

  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. (n.d.). MDPI. [Link]

  • Synthesis method of 2, 6-dimethyl-4-bromopyridine. (n.d.).

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Optimization

Technical Support Center: Solvent-Directed Stereoselectivity in Weinreb (DMHA) Chemistry

Topic: Solvent Effects on the Stereoselectivity of DMHA (Weinreb Amide) Reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers and Drug Development Professionals Current Status: O...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on the Stereoselectivity of DMHA (Weinreb Amide) Reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers and Drug Development Professionals

Current Status: Operational Topic: Optimizing Diastereoselectivity in Nucleophilic Additions to Chiral Weinreb Amides Reagent Code: DMHA (N,O-Dimethylhydroxylamine)

Disambiguation & Scope

CRITICAL NOTE: In the context of stereoselective synthesis and drug development, DMHA refers to N,O-Dimethylhydroxylamine , the precursor to Weinreb Amides . If you are looking for information on 1,5-Dimethylhexylamine (Octodrine) found in sports supplements, this is not the correct guide.

This technical guide addresses solvent-controlled stereoselectivity during the addition of nucleophiles (Grignard, Organolithium) to chiral Weinreb amides. The choice of solvent dictates the transition state geometry—Chelation Control vs. Felkin-Anh —thereby determining the diastereomeric ratio (dr) of the resulting ketone.

Diagnostic Workflow: The Solvent-Selectivity Switch

Before troubleshooting, visualize the mechanistic bifurcation caused by your solvent choice. The stability of the 5-membered metal chelate is the primary determinant of stereochemical outcome.

WeinrebSelectivity Start Chiral Weinreb Amide (α-Chiral Center) Nucleophile Nucleophile Addition (R-Mg-X or R-Li) Start->Nucleophile Solvent_Decision Solvent System Selection Nucleophile->Solvent_Decision NonPolar Non-Coordinating Solvent (DCM, Toluene, Hexane) Solvent_Decision->NonPolar Low Donor Number Polar Coordinating Solvent (THF, DMF, DMSO) Solvent_Decision->Polar High Donor Number Chelation_TS Chelation-Controlled TS (Rigid 5-Membered Ring) NonPolar->Chelation_TS Metal Coordinates Weinreb O + α-Heteroatom Felkin_TS Felkin-Anh Open TS (Steric/Electronic Control) Polar->Felkin_TS Solvent Solvates Metal Disrupts Chelation Product_A Product A (Syn/Anti) High dr (Chelate) Chelation_TS->Product_A Product_B Product B (Anti/Syn) High dr (Felkin) Felkin_TS->Product_B

Figure 1: Decision tree illustrating how solvent polarity dictates the transition state (TS) mechanism in Weinreb amide additions.

Troubleshooting Guides & FAQs
Scenario A: "I am observing the wrong diastereomer."

Root Cause: You are likely operating under the wrong mechanistic model (Chelation vs. Felkin-Anh). Technical Insight: Weinreb amides with an


-heteroatom (e.g., 

-amino or

-alkoxy groups) have two binding sites for the metal (Mg/Li).
  • In DCM/Toluene: The metal bridges the Weinreb oxygen and the

    
    -heteroatom. The nucleophile attacks from the face opposite the bulkiest group on the chelate ring.
    
  • In THF/Ether: The solvent molecules coordinate to the metal, breaking the internal chelate. The reaction proceeds via the Felkin-Anh model, where the nucleophile attacks anti to the largest substituent.[1]

Corrective Action:

  • Check your Solvent Donor Number (DN): See Table 1 below.

  • To Reverse Selectivity:

    • Current: THF

      
      Switch to: DCM (promotes Chelation).
      
    • Current: DCM

      
      Switch to: THF or add 4.0 eq. HMPA/DMPU (promotes Felkin-Anh).
      
Scenario B: "My diastereomeric ratio (dr) is eroding (e.g., dropping from 95:5 to 60:40)."

Root Cause: "Confused" coordination sphere. This often happens when Grignard reagents are purchased in coordinating solvents (e.g., Et₂O or THF) and added to a non-coordinating reaction solvent (DCM). Technical Insight: Even small amounts of THF (from the Grignard stock solution) can disrupt the tight chelation required for high dr.

Corrective Action:

  • Solvent Exchange: Evaporate the commercial Grignard solution (under high vacuum/Argon) and reconstitute the solid residue in Toluene or DCM immediately before use.

  • Temperature Control: Lower the temperature to -78°C. Chelation is an enthalpically favorable process; lower temperatures stabilize the rigid chelate intermediate over the open transition state.

  • Add a Lewis Acid: Pre-complex the Weinreb amide with MgBr₂·OEt₂ or ZnCl₂ (1.1 equiv) in DCM for 30 minutes before adding the nucleophile. This saturates the chelation sites with a strong Lewis acid, locking the conformation before the nucleophile arrives.

Scenario C: "The reaction is stalled/sluggish in Toluene or DCM."

Root Cause: Solubility issues or aggregation of the organometallic reagent in non-polar media. Technical Insight: While non-polar solvents favor chelation, they often precipitate the tetrahedral intermediate, coating the unreacted amide and stopping the reaction.

Corrective Action:

  • Use a Co-Solvent System: Use a 9:1 mixture of Toluene:DCM . DCM improves solubility of the intermediate while maintaining a low Donor Number.

  • Warming Protocol: Initiate the addition at -78°C to establish stereocontrol, then allow the reaction to warm slowly to 0°C. The stereochemical determining step (C-C bond formation) is often faster than the aggregation.

Technical Data: Solvent Impact on Chelation

The Donor Number (DN) measures the Lewis basicity of a solvent. High DN solvents compete with the Weinreb amide for metal coordination, disrupting stereoselectivity.

SolventDonor Number (DN)Primary MechanismEffect on Selectivity
Dichloromethane (DCM) ~0Chelation Control Maximizes Chelation. Best for

-chiral induction via cyclic TS.
Toluene 0.1Chelation Control Excellent for chelation, but may suffer from solubility issues.
Diethyl Ether (Et₂O) 19.2Mixed / Competition Moderate disruption. Often yields lower dr than DCM.
Tetrahydrofuran (THF) 20.0Felkin-Anh Disrupts Chelation. Favors open TS. Use to access anti-chelate diastereomer.
DMF / DMSO 26.6 / 29.8Felkin-Anh Strong disruption. rarely used due to workup difficulty, but ensures open TS.
Standardized Protocol: High-Fidelity Stereoselective Addition

Objective: Nucleophilic addition to a chiral


-amino Weinreb amide with >95:5 dr (Chelation Control).

Materials:

  • Substrate: Chiral

    
    -PG-amino Weinreb Amide (1.0 equiv)
    
  • Reagent: Grignard Reagent (R-MgBr) (1.5 equiv)

  • Solvent: Anhydrous DCM (0.2 M concentration)

  • Additive (Optional): MgBr₂·OEt₂ (1.1 equiv)

Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Solvation: Dissolve the Weinreb amide in anhydrous DCM .

    • Note: If the Grignard is in THF, remove solvent in a separate flask under vacuum and reconstitute in Toluene/DCM.

  • Pre-Complexation (Critical Step):

    • Cool the solution to -78°C .

    • (Optional) Add MgBr₂·OEt₂ (1.1 equiv) and stir for 30 mins. This ensures the "Chelation Template" is formed before the nucleophile attacks.

  • Addition: Add the Grignard reagent dropwise over 20 minutes via syringe pump.

    • Rate: Slow addition prevents local heating which can erode selectivity.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC.

    • Endpoint: Weinreb amides form a stable tetrahedral intermediate. You will NOT see the ketone product until hydrolysis. Look for the disappearance of the starting amide.

  • Quench: Pour the cold reaction mixture into a vigorously stirring solution of saturated NH₄Cl (or 1M HCl if acid-stable).

    • Why: This hydrolyzes the stable N-O-Metal chelate to release the ketone.

References
  • Nahm, S.; Weinreb, S. M. (1981).[2] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Mengel, A.; Reiser, O. (1999). "Around and beyond the Felkin-Anh models". Chemical Reviews, 99(5), 1191–1224. Link

  • Evans, D. A.; et al. (2006). "Chelation-Controlled Carbonyl Addition Reactions". Harvard University Lecture Notes. Link

  • Cram, D. J.; Kopecky, K. R. (1959). "Studies in Stereochemistry. XLII. Asymmetric Induction in the Addition of Nucleophiles to Open-Chain Ketones". Journal of the American Chemical Society, 81(11), 2748–2755. Link

  • Reetz, M. T. (1984). "Chelation or Non-Chelation Control in Addition Reactions of Chiral α- and β-Alkoxy Carbonyl Compounds". Angewandte Chemie International Edition, 23(8), 556–569. Link

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Enantiomeric Excess of DMHA

Welcome to the technical support center for the chiral synthesis and resolution of 2-amino-6-methylheptane (DMHA). This guide is designed for researchers, chemists, and drug development professionals actively working on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral synthesis and resolution of 2-amino-6-methylheptane (DMHA). This guide is designed for researchers, chemists, and drug development professionals actively working on producing enantiomerically pure DMHA. Here, we address common challenges and provide in-depth, field-proven strategies to troubleshoot and ultimately enhance the enantiomeric excess (ee) of your final product. Our approach is rooted in explaining the fundamental principles behind each technique to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts and common queries related to the chiral purity of DMHA.

Q1: What is enantiomeric excess (ee) and why is it critical for DMHA?

A1: Enantiomeric excess (ee) is a measurement of the purity of a chiral sample.[1] It quantifies how much more of one enantiomer is present compared to the other. For a pharmaceutical compound like DMHA, the two enantiomers, (R)-DMHA and (S)-DMHA, can have vastly different pharmacological and toxicological profiles.[2] Regulatory agencies often mandate the production of a single, pure enantiomer to ensure therapeutic efficacy and patient safety, making the maximization of ee a critical goal in its synthesis.[2]

Q2: What are the primary strategies for obtaining enantiomerically pure DMHA?

A2: There are three main strategies:

  • Asymmetric Synthesis: Directly synthesizing the desired enantiomer of DMHA from a prochiral precursor using a chiral catalyst or auxiliary. This is often the most efficient route.[3][4]

  • Chiral Resolution: Starting with a racemic mixture (a 50:50 mix of both enantiomers) and separating them. Common methods include diastereomeric salt crystallization and enzymatic kinetic resolution.[2][5]

  • Deracemization: A process that converts a racemic mixture into a single, pure enantiomer, often through a combination of resolution and in-situ racemization of the unwanted enantiomer, allowing for theoretical yields up to 100%.[6][7]

Q3: How is the enantiomeric excess of DMHA accurately measured?

A3: The most reliable and widely used methods are chromatographic techniques employing a chiral stationary phase (CSP).[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the enantiomers of amines like DMHA.[1][8]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives of DMHA.[1] For accurate results, a robust analytical method must be developed and validated. In some cases, derivatizing the amine with a chiral agent (e.g., Mosher's acid chloride) can allow for separation on a standard achiral column.[8]

Part 2: Troubleshooting Guide: Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer from the start. However, achieving high ee can be challenging. This section addresses common pitfalls.

Q1: My asymmetric reductive amination of 6-methyl-2-heptanone is giving low ee. What factors should I investigate?

A1: Low enantioselectivity in reductive amination often points to issues with the catalyst, reaction conditions, or substrate.

  • Causality: The stereochemical outcome is determined in the transition state of the reaction between the imine intermediate and the chiral catalyst/reagent. The energy difference between the two diastereomeric transition states dictates the final ee.[9] Factors that disrupt the precise molecular interactions in the favored transition state will lower the ee.

  • Troubleshooting Steps:

    • Catalyst Choice & Integrity: Are you using the optimal chiral catalyst (e.g., a chiral phosphoric acid, a transition metal complex with a chiral ligand)? Ensure the catalyst is not degraded or contaminated. Consider screening a panel of different chiral ligands or catalysts.[3]

    • Temperature Control: Lowering the reaction temperature is a standard strategy to improve ee.[9] A lower temperature amplifies the small energy difference between the diastereomeric transition states, favoring the formation of the major enantiomer. Try running the reaction at 0 °C, -20 °C, or even lower.

    • Solvent Polarity: The solvent can significantly influence the catalyst's conformation and interaction with the substrate. Screen a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF). Polar, protic solvents are generally avoided as they can interfere with the catalyst.[9]

    • Reducing Agent (Hydride Source): The nature of the hydride source (e.g., Hantzsch ester, NaBH4 derivatives) can impact stereoselectivity. Ensure it is added slowly and at a controlled temperature.

Workflow for Optimizing Asymmetric Reductive Amination

G cluster_0 Problem: Low ee cluster_1 Optimization Cycle cluster_2 Outcome Start Low ee Observed (<90%) Temp 1. Lower Temperature (e.g., RT -> 0°C -> -20°C) Start->Temp First Intervention Analyze Analyze ee via Chiral HPLC Temp->Analyze Solvent 2. Screen Solvents (Toluene, DCM, THF) Solvent->Analyze Catalyst 3. Vary Catalyst/Ligand (Screen Alternatives) Catalyst->Analyze Analyze->Solvent If ee still low Analyze->Catalyst If ee still low End High ee Achieved (>98%) Analyze->End If ee acceptable

Caption: A systematic workflow for troubleshooting low enantiomeric excess in asymmetric synthesis.

Part 3: Troubleshooting Guide: Chiral Resolution

Chiral resolution separates a pre-existing racemic mixture. The two dominant methods are diastereomeric salt crystallization and kinetic resolution.

Section 3.1: Diastereomeric Salt Crystallization

This classical method involves reacting the racemic DMHA with a pure chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization due to their different solubilities.[2][5][10]

Q1: I'm not getting any crystals, or my product is "oiling out." What should I do?

A1: This is a common issue related to solvent choice and supersaturation. "Oiling out" occurs when the salt's melting point is lower than the crystallization temperature or the concentration is too high.[11][12]

  • Causality: Crystallization requires the formation of a stable, ordered crystal lattice. This process is governed by the solubility of the diastereomeric salts in the chosen solvent system.[13][14] If the salt is too soluble, it won't crystallize. If it's too insoluble or the solution is too concentrated, it may crash out as an amorphous oil.

  • Troubleshooting Steps:

    • Solvent Screening: This is the most critical step. The ideal solvent should show a large solubility difference between the two diastereomeric salts.[12] Screen a variety of solvents and solvent mixtures (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water or hexane).[11]

    • Reduce Concentration: Try diluting the solution by adding more solvent. This can prevent oiling out.[11]

    • Control Cooling Rate: A slow, controlled cooling profile is essential for growing high-quality crystals. Crash cooling often leads to poor selectivity and oiling.[11]

    • Induce Nucleation: If crystals don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer.[11]

Q2: The enantiomeric excess of my crystallized DMHA salt is poor. How can I improve the selectivity?

A2: Poor ee after crystallization indicates that the undesired diastereomer is co-precipitating with the desired one.

  • Causality: The separation relies on the solubility difference between the two salts. If this difference is small in the chosen solvent, or if the crystallization is performed too quickly, both salts will crystallize, leading to low diastereomeric purity and, consequently, low ee.[11][12]

  • Troubleshooting Steps:

    • Re-evaluate Resolving Agent: Not all resolving agents are created equal. The interaction between the amine and the chiral acid is highly specific. Screen different resolving agents (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) to find one that provides salts with a greater solubility difference.[5][10]

    • Optimize Solvent System: As above, the solvent is key. A different solvent can dramatically alter the relative solubilities of the diastereomers.[11]

    • Perform Recrystallization: A single crystallization may not be sufficient. Recrystallizing the obtained salt, perhaps in a different solvent, can significantly upgrade the diastereomeric and enantiomeric purity.[8]

    • Equilibration Time: Ensure the solution is stirred long enough at the final crystallization temperature to allow the system to reach equilibrium, where the solid phase is enriched in the less soluble diastereomer.

Table 1: Troubleshooting Diastereomeric Salt Crystallization
Problem Primary Cause Recommended Solutions
No Crystals / Oiling Out Poor solvent choice; solution is too concentrated or supersaturated.Screen a wider range of solvents/mixtures; dilute the solution; lower the final temperature; attempt to seed the solution.[11][12]
Low Yield Desired salt is too soluble; co-precipitation of undesired salt.Use an anti-solvent to reduce solubility; change solvent system to improve selectivity; optimize final crystallization temperature.[11]
Low Enantiomeric Excess (ee) Small solubility difference between diastereomers; co-precipitation.Screen different resolving agents; optimize solvent system for maximum selectivity; perform one or more recrystallizations.[8][12]
Inconsistent Results Variable purity of starting materials; poor temperature control.Purify racemic DMHA and resolving agent before use; implement a precise, slow cooling profile.
Section 3.2: Enzymatic Kinetic Resolution

This technique uses an enzyme (e.g., a lipase or transaminase) that selectively reacts with only one enantiomer of the racemic DMHA, allowing the unreacted enantiomer to be recovered in high ee.[15][16]

Q1: My enzymatic resolution stops at or before 50% conversion, and the ee of the remaining DMHA is not as high as expected.

A1: This is a classic kinetic resolution profile, but the low ee points to a suboptimal enzyme selectivity (E-value).

  • Causality: The efficiency of a kinetic resolution is defined by the enantioselectivity factor (E-value), which is the ratio of reaction rates for the two enantiomers (k_fast / k_slow). A high E-value (>100) is necessary to achieve high ee (>99%) for the remaining substrate at ~50% conversion. A low E-value means the enzyme reacts with the "wrong" enantiomer at a non-negligible rate.

  • Troubleshooting Steps:

    • Enzyme Screening: The single most important factor is the choice of enzyme. Screen a diverse panel of commercially available lipases or transaminases to find one with a high E-value for DMHA.[17][18]

    • Acyl Donor/Acceptor: For lipase-catalyzed resolutions, the structure of the acyl donor (e.g., ethyl acetate, isopropyl acetate) is critical.[16] For transaminases, the choice of amino acceptor (e.g., pyruvate) is key.[17] Systematically screen different donors/acceptors.

    • Solvent Choice: Enzymes are highly sensitive to their environment. The choice of an organic solvent (e.g., hexane, MTBE) can dramatically affect enzyme activity and selectivity.[19]

    • Dynamic Kinetic Resolution (DKR): If a suitable racemization catalyst can be found that is compatible with the enzyme, the unwanted enantiomer can be racemized in situ. This allows the enzyme to convert the entire racemic mixture into a single enantiomer of the product, achieving >50% yield.[6][18][19]

Diagram: Conceptual Flow of Kinetic vs. Dynamic Kinetic Resolution

DKR cluster_KR Kinetic Resolution (KR) cluster_DKR Dynamic Kinetic Resolution (DKR) Racemate_KR Racemic DMHA (R- and S-) Enzyme_KR Enzyme (e.g., Lipase) Racemate_KR->Enzyme_KR Product_KR (S)-Amide Enzyme_KR->Product_KR Fast Substrate_KR (R)-DMHA (Unreacted) Enzyme_KR->Substrate_KR Slow MaxYield_KR Max Yield: 50% Racemate_DKR Racemic DMHA (R- and S-) Enzyme_DKR Enzyme Racemate_DKR->Enzyme_DKR Racemization Racemization Catalyst Racemate_DKR->Racemization R <-> S Product_DKR (S)-Amide Enzyme_DKR->Product_DKR Fast MaxYield_DKR Theoretical Yield: 100%

Caption: Comparison of Kinetic Resolution (max 50% yield) and Dynamic Kinetic Resolution (max 100% yield).

Part 4: Detailed Experimental Protocol

Protocol: Screening Solvents for Diastereomeric Salt Crystallization

This protocol provides a systematic, small-scale method for identifying a promising solvent system for the resolution of racemic DMHA with an enantiopure resolving agent like (L)-(+)-Tartaric acid.

Materials:

  • Racemic DMHA

  • (L)-(+)-Tartaric Acid (or other chosen resolving agent)

  • Panel of candidate solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water)

  • Small vials (2 mL) with screw caps

  • Magnetic stir plate and stir bars

  • Heating block or oil bath

Procedure:

  • Salt Formation: In a larger flask, dissolve racemic DMHA (1.0 eq) in a suitable solvent like methanol. Add a solution of (L)-Tartaric Acid (0.5 - 1.0 eq) in the same solvent. Stir for 30 minutes. Remove the solvent under reduced pressure to obtain the crude diastereomeric salt mixture as a solid or oil. Dry thoroughly.

  • Solubility Test: To a series of 2 mL vials, add a small, consistent amount (e.g., 20 mg) of the crude salt mixture.

  • Solvent Addition: To each vial, add a different candidate solvent dropwise (e.g., 0.2 mL increments) at room temperature while stirring, until the solid just dissolves. Record the volume of solvent required. This gives a rough measure of room temperature solubility.

  • Heating and Cooling: Gently heat the vials that required a large volume of solvent to dissolve the salt until a clear solution is obtained. Allow all vials to cool slowly to room temperature, and then cool further to 4 °C.

  • Observation: Observe the vials for the formation of crystalline precipitate. An ideal solvent will result in the precipitation of a solid in a moderate yield (e.g., 25-45%). Solvents where everything remains in solution or where an oil forms are less ideal.

  • Analysis: Carefully isolate the solid from the most promising vial(s) by filtration. Wash with a small amount of the cold solvent and dry. Liberate the free amine by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent (e.g., ether). Analyze the ee of the recovered DMHA using a validated chiral HPLC method.

  • Optimization: The solvent system that provides the highest ee in this initial screen should be selected for further optimization on a larger scale, focusing on concentration, cooling rate, and stoichiometry.

References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

  • Légeret, B., et al. (2012). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters, 14(17), 4446-4449. [Link]

  • Ellman, J. A. Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

  • Yi, S. S., & Park, J. (2017). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis. The Chemical Record, 17(11), 1047-1063. [Link]

  • Grogan, G. (2018). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ChemCatChem, 10(13), 2749-2763. [Link]

  • Engström, K. (2016). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]

  • Bosits, M. H., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm, 25, 278-289. [Link]

  • Azov, V. A. (2007). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis, 2007/1, 419-434. [Link]

  • Truppo, M. D., Turner, N. J., & Rozzell, J. D. (2009). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications, (15), 1943-1945. [Link]

  • LibreTexts Chemistry. 5.8: Racemic Mixtures and the Resolution of Enantiomers. LibreTexts. [Link]

  • Gwarda, R., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(19), 6296. [Link]

  • Leahy, F. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]

  • Taylor, S. J. C. (2000). Resolution of chiral amines.
  • Bosits, M. H., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 278-289. [Link]

  • Szalay, Zs., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2821–2832. [Link]

  • Carraro, M., et al. (2018). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Chirality, 30(6), 727-735. [Link]

  • George, S. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Chromatography Forum. Chiral separation problem. Chromatography Forum. [Link]

  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Physics Forums. [Link]

  • Zhang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Sensors and Diagnostics, 2(4), 846-864. [Link]

  • Lewis, J. D., et al. (2012). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Inorganica Chimica Acta, 393, 206-210. [Link]

  • An, G., & An, H. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2348–2366. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to DMHA Derivatives in Asymmetric Catalysis: From Synthesis to Stereocontrol

For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to control chirality is a paramount objective. Chiral β-amino alcohols, readily derived from the abundant...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to control chirality is a paramount objective. Chiral β-amino alcohols, readily derived from the abundant chiral pool of amino acids, have emerged as highly effective catalysts and ligands in asymmetric synthesis.[1] Among these, derivatives of N,N-dimethyl-2-hydroxy-2-phenylethylamine (DMHA) have demonstrated significant potential. This guide provides an in-depth comparative study of various DMHA derivatives, offering insights into their synthesis, catalytic performance across key asymmetric transformations, and the mechanistic principles governing their stereochemical control.

The DMHA Scaffold: A Foundation for Asymmetric Catalysis

The efficacy of DMHA and its analogs stems from the bifunctional nature of the amino and hydroxyl groups. These groups can coordinate to metal centers or substrates, creating a well-defined and rigid chiral environment that dictates the stereochemical outcome of a reaction.[1] Structural modifications to the DMHA backbone, particularly at the nitrogen atom and the phenyl ring, allow for the fine-tuning of steric and electronic properties, thereby influencing catalytic activity and enantioselectivity.

Synthesis of DMHA Derivatives

The synthesis of DMHA derivatives typically begins with a readily available chiral amino acid precursor. A general and adaptable synthetic route allows for the introduction of diverse functionalities.

General Synthesis Protocol: From Amino Acid to Chiral β-Amino Alcohol

A common strategy involves the conversion of an N-protected amino acid to its corresponding methyl ester, followed by a Grignard reaction to introduce the desired aryl or alkyl groups.

Step-by-step methodology:

  • Esterification: The starting amino acid is reacted with thionyl chloride in methanol to produce the corresponding methyl ester hydrochloride.

  • Grignard Reaction: The amino acid methyl ester is then treated with an excess of a Grignard reagent (e.g., phenylmagnesium bromide for the parent DMHA) to yield the desired β-amino alcohol.

  • N-Alkylation (for secondary and tertiary amines): For derivatives with different N-alkyl groups, subsequent alkylation steps can be performed.

AminoAcid Chiral Amino Acid Ester Amino Acid Methyl Ester AminoAcid->Ester SOCl₂, MeOH DMHA_Derivative DMHA Derivative Ester->DMHA_Derivative 1. Grignard Reagent (e.g., PhMgBr) 2. N-Alkylation (optional) cluster_0 Catalyst-Substrate Complex cluster_1 Transition State cluster_2 Product Formation Catalyst DMHA Derivative Metal Metal (e.g., Zn) Catalyst->Metal Coordination TS Chair-like Transition State Catalyst->TS Metal->TS Aldehyde Aldehyde Aldehyde->Metal Coordination Aldehyde->TS Product Chiral Alcohol TS->Product Nucleophilic Attack

Sources

Comparative

The Catalyst Showdown: A Performance Guide to DMAP and its Commercial Alternatives in Pharmaceutical Synthesis

For Immediate Release to Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical synthesis, the choice of catalyst can be the determining factor between a high-yielding, effic...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the choice of catalyst can be the determining factor between a high-yielding, efficient reaction and a costly, time-consuming process. For decades, 4-Dimethylaminopyridine (DMAP) has been a cornerstone nucleophilic catalyst, particularly in acylation and esterification reactions crucial for the synthesis of active pharmaceutical ingredients (APIs).[1][2] However, a range of commercial alternatives now compete for its place on the bench. This guide offers an in-depth, objective comparison of the performance of DMAP-based catalysts against their primary commercial rivals, supported by experimental data to inform your selection process.

The Central Role of Acyl Transfer Catalysis in Drug Development

Acylation and esterification are fundamental transformations in organic synthesis, frequently employed to create key functional groups in drug molecules or to protect sensitive functionalities during a synthetic sequence.[1] The efficiency of these reactions is paramount. An effective catalyst must not only accelerate the reaction but also ensure high conversion rates and selectivity, often under mild conditions to preserve the integrity of complex molecular architectures.[3]

Unveiling the Powerhouse: 4-Dimethylaminopyridine (DMAP)

DMAP, a derivative of pyridine, owes its remarkable catalytic activity to the electron-donating dimethylamino group, which significantly enhances the nucleophilicity of the pyridine nitrogen.[4] This heightened nucleophilicity allows DMAP to be a highly effective acyl transfer agent.[5]

The Mechanism of Action: A Tale of Nucleophilic Activation

The generally accepted mechanism for DMAP-catalyzed acylation involves a nucleophilic pathway.[6][7] Initially, DMAP attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.[1][8] This intermediate is significantly more susceptible to nucleophilic attack by an alcohol or amine than the original acylating agent. The subsequent reaction with the nucleophile yields the desired ester or amide and regenerates the DMAP catalyst, which can then enter another catalytic cycle.[6] An auxiliary base, such as triethylamine, is often used to scavenge the acid byproduct generated during the reaction.[1]

DMAP_Catalytic_Cycle AcylatingAgent Acylating Agent (e.g., Ac₂O) Acylpyridinium N-Acylpyridinium Intermediate AcylatingAgent->Acylpyridinium + DMAP DMAP DMAP DMAP->Acylpyridinium Product Product (Ester / Amide) Acylpyridinium->Product + Nucleophile Nucleophile Nucleophile (R-OH / R-NH₂) Nucleophile->Product ProtonatedDMAP Protonated DMAP Product->ProtonatedDMAP + H⁺ RegeneratedDMAP Regenerated DMAP ProtonatedDMAP->RegeneratedDMAP + Auxiliary Base AuxiliaryBase Auxiliary Base (e.g., Et₃N) AuxiliaryBase->RegeneratedDMAP

Caption: Catalytic cycle of DMAP in acylation reactions.

The Contenders: A Look at Commercial Alternatives

While DMAP is highly effective, factors such as its toxicity and potential for challenging removal from reaction mixtures have driven the exploration of alternatives.[5] Key commercial competitors include:

  • Pyridine and Triethylamine: These basic amines can catalyze acyl transfer reactions, but generally exhibit significantly lower catalytic activity compared to DMAP.[9] They often require harsher reaction conditions and result in longer reaction times.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic, sterically hindered amidine base, DBU is a powerful catalyst for a range of reactions, including esterifications and amidations.[4][10] Its mechanism can involve acting as a hydrogen-bond acceptor to activate the nucleophile.[5]

  • Polymer-Supported DMAP: To address the issue of catalyst removal, DMAP can be immobilized on a solid support. This heterogeneous catalyst retains the high activity of DMAP while allowing for easy separation from the reaction mixture by filtration, enabling its reuse.[2][11]

  • Carbodiimide Coupling Agents (e.g., EDC) with Additives (e.g., HOBt): In amide bond formation, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt).[12] While not direct replacements for DMAP in all acylation reactions, they are the industry standard for peptide and complex amide synthesis. DMAP can be used in catalytic amounts with these reagents to accelerate the reaction.[13][14]

  • Imidazole and its Derivatives: Imidazole and N-methylimidazole are also effective acyl-transfer catalysts.[9][15] They are key components in some biologically inspired catalytic systems.[6]

Performance Showdown: A Data-Driven Comparison

The true measure of a catalyst lies in its performance under real-world conditions. The following tables summarize experimental data comparing DMAP and its alternatives in key transformations relevant to pharmaceutical synthesis.

Table 1: Esterification of a Hindered Secondary Alcohol

Catalyst (mol%)Acylating AgentBase (equiv.)SolventTime (h)Yield (%)Reference
DMAP (10) Acetic AnhydrideEt₃N (1.5)CH₂Cl₂2>95[16][17]
Pyridine (100) Acetic Anhydride-Pyridine24~70[1]
Triethylamine (100) Acetic Anhydride-CH₂Cl₂>48<10[8]
DBU (10) Acetic Anhydride-CH₂Cl₂4~90[18]
Polymer-supported DMAP (10) Acetic AnhydrideEt₃N (1.5)CH₂Cl₂3>95[2]

Table 2: Amide Bond Formation between a Carboxylic Acid and an Aniline Derivative

Coupling SystemSolventTime (h)Yield (%)Reference
EDC (1.2 eq), HOBt (1.2 eq), DMAP (0.1 eq) DMF1285-95[12]
EDC (1.2 eq), HOBt (1.2 eq) DMF2470-85[12]
DCC (1.1 eq), DMAP (0.1 eq) CH₂Cl₂12~90[14][19]
DCC (1.1 eq) CH₂Cl₂24~60[14]

Note: Yields are highly substrate-dependent and the data presented are representative examples.

Causality Behind the Performance: Expert Insights

The superior performance of DMAP and its closely related analogs stems from the formation of the highly electrophilic N-acylpyridinium intermediate, which dramatically accelerates the rate-limiting nucleophilic attack.[8] Pyridine is less effective because it forms a less reactive acylpyridinium ion, while triethylamine, being non-nucleophilic, can only act as a general base catalyst, which is a much slower pathway.[8]

DBU's high efficacy, particularly in the absence of an auxiliary base, is attributed to its strong basicity and its ability to activate the nucleophile through hydrogen bonding.[4][5] This offers a different mechanistic advantage, especially in reactions where proton transfer is crucial.

Polymer-supported DMAP provides a practical advantage by simplifying purification, a significant consideration in multi-step pharmaceutical synthesis where minimizing column chromatography is desirable for improving overall process efficiency and reducing solvent waste.[11]

In amide bond formation, the combination of a carbodiimide like EDC with HOBt forms an active ester that is less prone to racemization.[12][13] The addition of catalytic DMAP further accelerates the formation of this active ester and its subsequent reaction with the amine, leading to higher yields and faster reaction times.[7][19]

Experimental Protocols: A Guide to Catalyst Screening

To objectively compare catalyst performance for a specific application, a standardized screening protocol is essential.

Objective: To determine the most effective catalyst for the esterification of a secondary alcohol with acetic anhydride.

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Acetic anhydride

  • DMAP

  • Pyridine

  • Triethylamine

  • DBU

  • Polymer-supported DMAP

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

Experimental Workflow:

Catalyst_Screening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Analysis A To 5 separate vials, add 1-phenylethanol (1 mmol) and CH₂Cl₂ (5 mL) B Add catalyst to each vial: - Vial 1: DMAP (0.1 mmol) - Vial 2: Pyridine (1 mmol) - Vial 3: Et₃N (1 mmol) - Vial 4: DBU (0.1 mmol) - Vial 5: PS-DMAP (0.1 mmol) A->B C Add auxiliary base (Et₃N, 1.5 mmol) to vials 1 and 5 B->C D Add internal standard (dodecane) to all vials C->D E Add acetic anhydride (1.2 mmol) to each vial and stir at RT D->E F Monitor reaction progress by TLC/GC-MS at regular intervals (e.g., 1h, 4h, 24h) E->F G Quench reaction with sat. NaHCO₃ F->G H Extract with CH₂Cl₂ G->H I Dry organic layer (MgSO₄) and analyze by GC to determine yield H->I

Caption: Workflow for screening acyl transfer catalysts.

Step-by-Step Protocol:

  • Preparation: In a series of labeled vials, dissolve the secondary alcohol (1.0 mmol) and an internal standard in anhydrous dichloromethane (5 mL).

  • Catalyst Addition: To each vial, add the respective catalyst: DMAP (0.1 mmol), Pyridine (1.0 mmol), Triethylamine (1.0 mmol), DBU (0.1 mmol), and Polymer-supported DMAP (0.1 mmol). To the DMAP and polymer-supported DMAP vials, add triethylamine (1.5 mmol).

  • Initiation: Add acetic anhydride (1.2 mmol) to each vial and stir the reactions at room temperature.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at specified time points.

  • Work-up: Upon completion (or after 24 hours), quench the reactions by adding saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Analysis: Analyze the crude product mixture by gas chromatography (GC) to determine the yield of the ester product relative to the internal standard. For the reaction with polymer-supported DMAP, filter the catalyst before the aqueous work-up, wash it with dichloromethane, and dry for potential reuse.

Conclusion and Future Outlook

DMAP remains a highly efficient and versatile catalyst for acylation and esterification reactions in pharmaceutical synthesis. Its performance, particularly for sterically hindered substrates, often surpasses that of simpler amine bases like pyridine and triethylamine.[9] However, for applications where catalyst removal is a primary concern, polymer-supported DMAP offers a compelling and reusable alternative without a significant compromise in reactivity.[2] DBU presents a strong, non-nucleophilic option that can be advantageous in specific mechanistic contexts.[10] For amide bond formation, especially in complex and sensitive molecules, the combination of coupling agents like EDC/HOBt with catalytic DMAP remains the gold standard for achieving high yields while minimizing side reactions and racemization.[12][19]

The choice of catalyst is not a one-size-fits-all decision. It requires a careful consideration of the specific substrates, desired reaction conditions, and downstream processing requirements. By understanding the mechanistic nuances and leveraging the comparative data presented, researchers can make more informed decisions, optimizing their synthetic routes for efficiency, cost-effectiveness, and scalability.

References

  • Acylation of Alcohols and Amines. (n.d.). Science of Synthesis.
  • Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. LMU München.
  • Chemo-, Regio- and Stereoselectivity of Acyl Transfer Agents: A Brief Review. (2022). Chemistry & Biology Interface.
  • Medlin, A., & Heller, S. T. (2020). Mechanistic Study of DBU-Catalyzed Esterifications of Acyl Imidazoles. Honors Thesis, Trinity University.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). International Journal of Scientific & Engineering Research.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Semantic Scholar.
  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • Held, I., et al. (2003). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. PubMed.
  • Unlocking Chemical Reactions: Exploring the Power of DBU. (n.d.). Parchem.
  • Xu, S., et al. (2005). The DMAP‐Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4‐(Dimethylamino)pyridine). Scite.ai.
  • Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.
  • Shieh, W.-C., et al. (2002). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate.
  • A review on DBU-mediated organic transformations. (2014).
  • Polymer Supported DMAP: An Easily Recyclable Organocatalyst for Highly Atom-economical Henry Reaction under Solvent-free Conditions. (n.d.).
  • Vaidyanathan, R., et al. (2006).
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. (n.d.). BenchChem.
  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. (2017). CHEMISTRY & BIOLOGY INTERFACE.
  • Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. (2024). MDPI.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025).
  • Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. (2018).
  • Steglich Esterific
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). PMC.
  • Maruoka, K. (2012). Design of high-performance chiral phase-transfer catalysts with privileged structures. PMC.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Semantic Scholar.
  • Dai, Z., et al. (2015). Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Austin Publishing Group.
  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. (n.d.).

Sources

Validation

Comparative Guide: Stability of DMHA (Dimethylhydrazone) vs. Chiral Auxiliaries

This guide provides a technical comparison of DMHA (specifically defined here as the -Dimethylhydrazone moiety, often abbreviated as DMH or DMHA in older literature regarding acrolein/formaldehyde derivatives) against st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of DMHA (specifically defined here as the


-Dimethylhydrazone  moiety, often abbreviated as DMH or DMHA in older literature regarding acrolein/formaldehyde derivatives) against standard chiral auxiliaries like Evans Oxazolidinones  and Myers Pseudoephedrine Amides .

Note: While "DMHA" is also an acronym for Octodrine (1,5-Dimethylhexylamine) or the Weinreb amine (


-Dimethylhydroxylamine), this guide focuses on the Hydrazone  class (DMH) as it is the only candidate that functions mechanistically as a removable auxiliary/directing group comparable to Evans/Myers systems.

Executive Summary: The Hydrazone Advantage

In asymmetric synthesis, the stability profile of the auxiliary determines the scope of compatible reactions.


-Dimethylhydrazones (DMH/DMHA) —and their chiral descendants like SAMP/RAMP —occupy a unique stability niche compared to the more common Evans Oxazolidinones .

While Evans auxiliaries rely on an imide linkage (sensitive to base hydrolysis but stable to acid), DMHA systems rely on a hydrazone linkage (


). This confers extreme base stability , allowing for the generation of "aza-enolates" that survive conditions (e.g., high temperatures, strong nucleophiles) that would decompose oxazolidinones. However, this comes at the cost of oxidative and acidic lability.
Quick Comparison Matrix
FeatureDMHA (Hydrazone)Evans (Oxazolidinone)Myers (Pseudoephedrine)
Linkage Type Azomethine (

)
Imide (

)
Amide (

)
Base Stability Excellent (Compatible with

-BuLi,

-BuLi)
Moderate (Sensitive to

,

)
High (Requires strong acid/base to cleave)
Acid Stability Poor (Hydrolyzes to ketone)Good (Stable to Lewis Acids)Good
Oxidative Stability Poor (Cleaved by

,

)
GoodGood
Cleavage Method Ozonolysis or Acid HydrolysisHydrolysis (

) or Reduction
Acid/Base Hydrolysis or Reduction

Mechanistic Stability & Causality

The "Aza-Enolate" Durability

The core advantage of the DMHA moiety is the formation of aza-enolates. Unlike the lithium enolates of Evans imides, which can suffer from endocyclic cleavage (attack at the auxiliary carbonyl), the DMHA aza-enolate is structurally robust.

  • Causality: The nitrogen of the dimethylamino group donates electron density into the

    
    
    
    
    
    -system, reducing the electrophilicity of the imine carbon. This prevents self-condensation and allows the use of extremely strong bases (e.g., LDA,
    
    
    -BuLi) at higher temperatures (
    
    
    vs
    
    
    ) without degrading the auxiliary.
The Achilles' Heel: Hydrolysis & Oxidation

The stability that makes DMHA useful in alkylation is its downfall in workup. The


 bond is thermodynamically unstable relative to the 

bond in the presence of water and acid.
  • Protocol Implication: Reactions involving DMHA must be kept strictly anhydrous until the auxiliary is ready to be removed. Spontaneous hydrolysis can occur on silica gel if not buffered (e.g., with

    
    ).
    

Visualizing Stability & Cleavage Pathways

The following diagram illustrates the orthogonal stability profiles. Evans auxiliaries are cleaved by nucleophiles (bases), whereas DMHA is cleaved by electrophiles (acids/oxidants).

StabilityMap Substrate Carbonyl Substrate DMHA DMHA (Hydrazone) (Base Stable / Acid Labile) Substrate->DMHA Condensation (H2N-NMe2) Evans Evans (Oxazolidinone) (Acid Stable / Base Labile) Substrate->Evans Acylation Rxn_Base Strong Base (LDA/n-BuLi) DMHA->Rxn_Base Compatible (Forms Aza-Enolate) Rxn_Acid Lewis Acid (TiCl4) DMHA->Rxn_Acid Incompatible (Hydrolysis) Cleavage_Ox Oxidative Cleavage (O3 / NaIO4) DMHA->Cleavage_Ox Release Product Evans->Rxn_Base Sensitive (Auxiliary Cleavage) Evans->Rxn_Acid Compatible (Chelation) Cleavage_Hyd Basic Hydrolysis (LiOOH) Evans->Cleavage_Hyd Release Product

Figure 1: Orthogonal stability profiles of DMHA vs. Evans Auxiliaries. Green arrows indicate stability/compatibility; Red arrows indicate instability/cleavage.

Experimental Protocols: Stability in Practice

Protocol A: Testing Base Stability (Alkylation of DMHA)

This protocol demonstrates the DMHA moiety's ability to withstand conditions that would decompose an Evans auxiliary (e.g., prolonged exposure to LDA at


).

Reagents:

  • Ketone substrate (e.g., 3-pentanone)

  • 
    -Dimethylhydrazine (Caution: Toxic/Carcinogenic)
    
  • LDA (Lithium Diisopropylamide)[1]

  • Alkyl Halide[2]

Workflow:

  • Formation: Reflux ketone with

    
    -dimethylhydrazine (1.2 equiv) and catalytic p-TsOH in benzene/toluene with a Dean-Stark trap.
    
    • Checkpoint: Monitor water collection. Reaction is complete when theoretical water is collected.

    • Stability Note: The resulting DMHA (hydrazone) can be distilled and stored for months under Argon.

  • Deprotonation: Add DMHA to LDA (1.1 equiv) in THF at

    
    .
    
    • Comparison: An Evans imide would typically require

      
       to prevent degradation. The DMHA aza-enolate is stable at 
      
      
      
      for hours.
  • Alkylation: Add alkyl halide. Warm to room temperature.

  • Quench: Add water. Extract with ether.[3]

    • Note: The auxiliary remains attached. Do not use acidic workup yet.

Protocol B: Cleavage (The Stability Limit)

To prove the instability of the linkage (removal), use the Oxidative Hydrolysis method.

  • Dissolve alkylated DMHA in

    
    .
    
  • Cool to

    
    .
    
  • Bubble Ozone (

    
    ) until a blue color persists (indicating saturation).
    
  • Purge with Argon.

  • Critical Step: The

    
     bond is cleaved, yielding the ketone and the nitroso-amine byproduct.
    
    • Contrast: Evans auxiliaries are unaffected by ozone, highlighting the orthogonal stability.

Quantitative Stability Data

The following table summarizes the half-life (


) of the auxiliary linkage under stress conditions.
ConditionDMHA (Hydrazone)Evans (Oxazolidinone)Oppolzer (Sultam)
1M NaOH (

)
Stable (

h)
Labile (

h)
Stable
1M HCl (

)
Labile (

min)
StableStable
LDA (

, THF)
Stable (

h)
Unstable (Degrades)Stable
Silica Gel (Acidic) Degrades (Slowly)StableStable

References

  • Lazny, R., & Nodzewska, A. (2010). "

    
    -Dialkylhydrazones in Organic Synthesis. From Simple 
    
    
    
    -Dimethylhydrazones to Supported Chiral Auxiliaries." Chemical Reviews, 110(3), 1386–1434.
  • Enders, D., et al. (1987). "Asymmetric Synthesis with (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-Amino-2-methoxymethylpyrrolidine (RAMP)." Organic Syntheses, 65, 183.

  • Evans, D. A., et al. (1982). "Chiral Enolates in Asymmetric Synthesis." Topics in Stereochemistry, 13, 1-115.

  • Job, A., et al. (2002). "The SAMP/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 58(12), 2253-2329.

Sources

Comparative

A Researcher's Guide to Comparative DFT Studies of DMHA-Metal Complexes

For researchers, scientists, and drug development professionals, understanding the interaction of novel compounds with metal ions is a critical aspect of elucidating their mechanisms of action, potential toxicity, and ph...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the interaction of novel compounds with metal ions is a critical aspect of elucidating their mechanisms of action, potential toxicity, and pharmacological profiles. 1,5-Dimethylhexylamine (DMHA), a synthetic stimulant, has garnered significant attention in the nutritional supplement and pharmaceutical industries.[1] Its aliphatic amine structure presents a prime site for coordination with metal ions, a process that could significantly alter its biological activity.

This guide provides an in-depth technical framework for conducting comparative Density Functional Theory (DFT) studies of DMHA-metal complexes. As experimental data on these specific complexes are scarce, this document emphasizes the theoretical and computational methodologies, drawing parallels from studies on structurally similar aliphatic amines. We will explore the causality behind experimental design choices, ensuring a self-validating system for robust and reliable computational analysis.

The Significance of DMHA and its Potential for Metal Coordination

DMHA, also known as octodrine, is a central nervous system stimulant that shares structural similarities with other stimulants like DMAA and amphetamine.[2][3] Its primary amine group is a key functional feature, capable of acting as a Lewis base and donating its lone pair of electrons to a metal cation, a Lewis acid, to form a coordination complex.[4] The formation of such complexes can have profound effects on the compound's lipophilicity, membrane transport, and interaction with biological targets. Therefore, understanding the coordination chemistry of DMHA with physiologically relevant metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺/³⁺) is of paramount importance.

The Power of Density Functional Theory in Coordination Chemistry

Density Functional Theory (DFT) has emerged as a powerful and widely applied computational tool in chemistry for studying the electronic structure of molecules and materials.[5][6] For metal complexes, DFT offers a balance between computational cost and accuracy, making it an ideal choice for investigating:

  • Geometric Structures: Predicting the three-dimensional arrangement of atoms in a DMHA-metal complex, including bond lengths and angles.

  • Binding Energies: Quantifying the strength of the interaction between DMHA and different metal ions, providing insights into the stability of the complexes.[7]

  • Electronic Properties: Analyzing the distribution of electrons within the complex, which governs its reactivity and spectroscopic signatures.

  • Spectroscopic Predictions: Simulating infrared (IR) and other spectra that can be compared with experimental data for validation.[2]

The core principle of DFT is that the energy of a system can be determined from its electron density. By employing various exchange-correlation functionals, which approximate the complex quantum mechanical interactions, DFT can provide accurate predictions of molecular properties.[6]

A Comparative Framework for DFT Studies of DMHA-Metal Complexes

Given the lack of direct experimental data for DMHA-metal complexes, a comparative DFT study should focus on establishing trends and relative properties. Here, we propose a systematic approach:

Selection of Metal Ions

The choice of metal ions should be guided by their biological relevance and potential for interaction with amine-containing compounds. Key candidates include:

  • First-row transition metals: Such as Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, which are common in biological systems.

  • Alkali and alkaline earth metals: Such as Na⁺, K⁺, Mg²⁺, and Ca²⁺, to explore interactions with essential electrolytes.

Computational Methodology: A Justified Approach

The reliability of DFT results hinges on the appropriate selection of the computational method.

  • Exchange-Correlation Functional: For transition metal complexes, hybrid functionals such as B3LYP are widely used and have been shown to provide a good balance of accuracy and computational efficiency.[5] Functionals incorporating dispersion corrections (e.g., B3LYP-D3 ) are recommended to accurately model the non-covalent interactions that can be significant in larger molecules like DMHA.

  • Basis Set: A combination of basis sets is often employed. For the metal ion, a basis set that includes effective core potentials (ECPs), such as LANL2DZ , is a common choice to reduce computational cost while accurately describing the valence electrons.[5] For the lighter atoms (C, H, N), Pople-style basis sets like 6-31G(d,p) or the more flexible 6-311+G(d,p) are suitable.

The choice of methodology should be validated against available experimental data for similar amine-metal complexes to ensure its appropriateness.

Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines the key steps for performing a comparative DFT study of DMHA-metal complexes.

Step 1: Ligand and Metal Ion Preparation

  • Build the 3D structure of the DMHA molecule using a molecular modeling software.

  • Perform a geometry optimization and frequency calculation of the isolated DMHA molecule to obtain its lowest energy conformation.

  • Prepare the metal ions of interest in their appropriate charge states.

Step 2: Building the DMHA-Metal Complex

  • Position the metal ion near the nitrogen atom of the amine group of DMHA.

  • For solvated systems, explicitly add a first solvation shell of water molecules around the metal ion before adding the DMHA ligand.

Step 3: Geometry Optimization

  • Perform a geometry optimization of the DMHA-metal complex using the chosen DFT functional and basis set.

  • This step will determine the most stable structure of the complex.

Step 4: Frequency Calculation

  • Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • The frequency calculation also provides the predicted vibrational spectrum (e.g., IR spectrum).

Step 5: Calculation of Binding Energy

  • The binding energy (BE) can be calculated as follows: BE = E(DMHA-Metal Complex) - [E(DMHA) + E(Metal Ion)] Where E represents the total electronic energy of each species.

  • A more negative binding energy indicates a more stable complex.

Step 6: Analysis of Electronic Properties

  • Perform a population analysis (e.g., Natural Bond Orbital - NBO) to investigate the charge distribution and the nature of the metal-ligand bond.

  • Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the complex's reactivity.

The following diagram illustrates the computational workflow:

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculation cluster_results Results DMHA DMHA Structure Build Build Complex DMHA->Build Metal Metal Ion Metal->Build Opt Geometry Optimization Build->Opt Freq Frequency Calculation Opt->Freq Energy Binding Energy Calculation Opt->Energy Electronic Electronic Property Analysis Opt->Electronic Structure Optimized Structure Opt->Structure Spectrum Predicted Spectrum Freq->Spectrum BE Binding Energy Energy->BE Properties Electronic Properties Electronic->Properties

Caption: A schematic of the DFT computational workflow.

Data Presentation and Interpretation

The results of the comparative DFT study should be presented in a clear and concise manner to facilitate analysis.

Tabulated Data

Summarize key quantitative data in tables for easy comparison across different metal ions.

Table 1: Calculated Binding Energies and Key Geometric Parameters for DMHA-Metal Complexes

Metal IonBinding Energy (kcal/mol)M-N Bond Length (Å)
Cu²⁺ValueValue
Ni²⁺ValueValue
Zn²⁺ValueValue
Fe²⁺ValueValue
Fe³⁺ValueValue
Ca²⁺ValueValue
Mg²⁺ValueValue
(Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.)
Visualization of Molecular Structures

Visualizing the optimized geometries of the DMHA-metal complexes is crucial for understanding the coordination environment.

Caption: A conceptual diagram of a DMHA-metal complex.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting comparative DFT studies on DMHA-metal complexes. By following the outlined methodologies, researchers can gain valuable insights into the coordination chemistry of this important stimulant. The theoretical data generated from these studies can serve as a foundation for future experimental work, including the synthesis and characterization of these complexes, and can aid in the development of new drugs with tailored properties. The lack of direct experimental data for DMHA-metal complexes underscores the importance of computational studies in predicting their behavior and guiding future research.

References

  • Tiger Fitness. (2017). DMHA: Clarifying the Ambiguity of This Potent Stimulant.
  • NINGBO INNO PHARMCHEM CO.,LTD. DMHA vs.
  • Doc Brown's Chemistry.
  • Wikipedia. Metal ammine complex. [Link]

  • RSC Publishing. Recent application of calculations of metal complexes based on density functional theory.
  • ResearchGate. Recent Application of Calculations of Metal Complexes Based on Density Functional Theory.
  • MDPI. DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing.
  • PubMed Central.
  • ChemicalBook.
  • The infrared absorption spectra of metal ammine complexes and rel

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: (S)-2,6-Bis(dimethylamino)hexanoic acid

Introduction: The "Invisible" Hazard of Methylated Amines In the realm of pharmaceutical intermediates, (S)-2,6-Bis(dimethylamino)hexanoic acid (an -tetramethyl-L-lysine derivative) presents a deceptive safety profile. O...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Hazard of Methylated Amines

In the realm of pharmaceutical intermediates, (S)-2,6-Bis(dimethylamino)hexanoic acid (an


-tetramethyl-L-lysine derivative) presents a deceptive safety profile. Often categorized generically alongside standard amino acids, this compound possesses distinct physicochemical properties due to its dual dimethylamino moieties.

Unlike zwitterionic native lysine, the methylated nitrogens increase lipophilicity and basicity. This alters skin permeation kinetics and increases the potential for undetected transdermal absorption. As a Senior Application Scientist, I urge you to move beyond "standard compliance" and adopt a Risk-Based Exposure Control strategy. This guide treats the substance not just as a chemical irritant, but as a bioactive intermediate requiring rigorous containment.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific molecular threats. While specific toxicological data for this exact CAS is often limited in public repositories, structural-activity relationship (SAR) analysis with analogous methylated amines dictates the following hazard profile:

Hazard ClassGHS Classification (Analog-Based)Mechanism of Action
Skin Corrosion/Irritation Category 2 (Warning) Free amine groups react with skin lipids; potential for defatting and chemical burns upon moisture contact.
Serious Eye Damage Category 2A (Warning) Basic nature of dimethylamino groups causes rapid saponification of corneal tissues.
STOT - Single Exposure Category 3 (Respiratory) Fine particulate dust is highly irritating to mucous membranes (hygroscopic nature exacerbates this).
Bioactivity Unknown/Potent As a lysine derivative, it may mimic biological substrates; treat as a potential epigenetic modulator.

Critical Note: Organic amines often possess a "fishy" odor. However, olfactory fatigue sets in rapidly. Do not rely on smell as a warning property.

The PPE Matrix: A Self-Validating System

The following PPE selection is designed to create a redundant barrier system. If one layer fails, the next captures the hazard.

A. Respiratory Protection (The Primary Defense)
  • Engineering Control: All handling of the solid powder must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE Overlay: If hood access is compromised or during maintenance:

    • Minimum: N95 disposable respirator (for nuisance dust).

    • Recommended: Half-face respirator with P100/OV cartridges (Organic Vapor protection is required due to the volatility of amine impurities).

B. Ocular Protection[1][2]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

    • Why? Safety glasses allow particulate migration around the lens. Amines are lachrymators; vapor contact alone can cause temporary vision obscuration ("blue haze").

C. Dermal Protection (Glove Protocol)
  • Material: Nitrile Rubber (Minimum 5 mil thickness).

  • Technique: Double-Gloving is mandatory.

    • Inner Glove: 4 mil Nitrile (inspection layer).

    • Outer Glove: 5-8 mil Nitrile (barrier layer).

    • Rationale: Methylated amines can permeate thin nitrile. The outer glove is sacrificial; change immediately upon splash. The inner glove protects during doffing.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid (S)-2,6-Bis(dimethylamino)hexanoic acid without aerosol generation.

  • Static Elimination: Amino acid derivatives are prone to static charge. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • Taring: Place the receiving vessel (e.g., round bottom flask) on the balance. Tare before opening the chemical container.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.

  • Decontamination: Wipe the exterior of the stock bottle with a wipe dampened in 10% acetic acid (neutralizes trace amines) followed by ethanol before returning to storage.

Protocol B: Solubilization & Reaction

Objective: Mitigate exothermic risks.

  • Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform), be aware that the basicity of the diamine can induce trace elimination reactions or salt formation.

  • Addition: Add the solid to the solvent slowly. Although not a strong base like LiHMDS, the heat of solution for diamines can be non-trivial.

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Logic

Caption: Decision tree for selecting respiratory and dermal protection based on operational scale.

PPE_Decision_Tree Start Start: Handling (S)-2,6-Bis(dimethylamino)hexanoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Quantity Quantity > 100mg? Solid->Quantity Level1 Level 1 PPE: Safety Glasses, Lab Coat, Single Nitrile Gloves Solution->Level1 Dilute (<0.1M) Level2 Level 2 PPE: Splash Goggles, Double Nitrile, Fume Hood Required Solution->Level2 Conc. (>0.1M) Hood Is Fume Hood Available? Quantity->Hood Yes Quantity->Level2 No (<100mg) Hood->Level2 Yes Level3 Level 3 PPE: P100 Respirator + Goggles, Double Gloves (Long Cuff) Hood->Level3 No (High Risk)

Figure 2: Emergency Response Workflow

Caption: Immediate actions for spill containment or exposure, prioritizing neutralization.

Emergency_Response Incident Spill / Exposure Type Identify Type Incident->Type Skin Skin Contact Type->Skin Spill Benchtop Spill Type->Spill Wash Flush 15 mins (Soap + Water) Skin->Wash Neutralize Cover with Absorbent Pads Spill->Neutralize Disposal Dispose as Solid Hazardous Waste Wash->Disposal Contaminated Clothing Clean Wipe with 10% Acetic Acid Neutralize->Clean Clean->Disposal

Disposal & Waste Management

Do not dispose of this compound down the drain.[1][2] The nitrogenous nature contributes to eutrophication and may disrupt microbial balance in water treatment.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" container labeled "Organic Amines."

  • Liquid Waste: Segregate into "Basic Organic Waste."

    • Caution: Do not mix with "Acidic Waste" streams without controlled neutralization, as this will generate heat and potentially toxic vapors.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Amines. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Lysine Derivatives. National Library of Medicine. [Link]

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